Cancer-Targeting Compound 1
Description
Propriétés
IUPAC Name |
4-[2-(4,4-dimethyl-2-oxo-1,3-oxazolidin-3-yl)-1,3-thiazol-4-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-15(2)9-20-14(19)18(15)13-17-12(8-21-13)11-5-3-10(7-16)4-6-11/h3-6,8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHKCEIOFAUDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1C2=NC(=CS2)C3=CC=C(C=C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Advent of a New Era in Oncology: A Technical Guide to the Discovery and Synthesis of Sotorasib
For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy, its high affinity for GTP and the absence of discernible binding pockets presenting a formidable challenge to drug developers. The discovery and development of Sotorasib (formerly AMG 510), a first-in-class, orally bioavailable, and irreversible inhibitor of the KRAS G12C mutation, represents a paradigm shift in precision oncology. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Sotorasib, tailored for researchers, scientists, and drug development professionals.
Discovery of Sotorasib: Targeting the "Undruggable"
The journey to Sotorasib's discovery was paved with innovative structural biology and medicinal chemistry. The KRAS G12C mutation, present in approximately 13% of non-small cell lung cancers (NSCLC), 3-5% of colorectal cancers, and 1-3% of other solid tumors, introduces a reactive cysteine residue. This unique feature became the focal point for the development of covalent inhibitors.
A significant breakthrough was the identification of a cryptic "switch-II" pocket that is accessible only in the inactive, GDP-bound state of the KRAS G12C protein. Structure-based drug design efforts were then initiated to develop small molecules that could bind to this pocket and form a covalent bond with the mutant cysteine. This led to the identification of a novel quinazolinone scaffold, which, after extensive optimization, yielded Sotorasib. This pioneering approach effectively locks the KRAS G12C protein in its inactive conformation, thereby inhibiting downstream oncogenic signaling.
Mechanism of Action: Irreversible Inhibition of KRAS G12C
Sotorasib exerts its therapeutic effect through a highly specific and covalent mechanism of action. The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell proliferation.
Sotorasib is designed to specifically target the cysteine residue at position 12 of the mutant KRAS protein. It forms an irreversible covalent bond with this cysteine, trapping the KRAS G12C protein in its inactive GDP-bound state. This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream signaling pathways crucial for cancer cell growth and survival, most notably the MAPK and PI3K pathways. The high selectivity of Sotorasib for the mutant protein minimizes off-target effects, as the wild-type KRAS protein lacks the targetable cysteine residue.
KRAS Signaling Pathway and Sotorasib's Point of Inhibition.
Synthesis of Sotorasib
The synthesis of Sotorasib is a multi-step process that has been optimized for large-scale manufacturing. The key steps involve the construction of the core heterocyclic structure, followed by the introduction of the key functional groups responsible for its covalent binding and biological activity.
A detailed, multi-step synthesis has been developed, with a commercial process that provides Sotorasib in high purity and yield. The process begins with the amidation of a nicotinic acid derivative, followed by a series of reactions including a base-mediated cyclization to form a pyrimidine (B1678525) dione (B5365651) intermediate. A critical step is the classical resolution of atropisomers to isolate the desired active form. Subsequent steps involve a Suzuki coupling, a nucleophilic aromatic substitution, and finally, the introduction of the acrylamide (B121943) group which is crucial for the covalent interaction with the cysteine residue of KRAS G12C. The overall yield of the commercial process has been reported to be approximately 65%.
High-Level Workflow of Sotorasib Synthesis.
Quantitative Data Summary
The efficacy and pharmacokinetic profile of Sotorasib have been extensively evaluated in preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Preclinical Activity of Sotorasib
| Assay | Cell Line | IC50 Value |
| p-ERK1/2 Inhibition | MIA PaCa-2 | 0.01 µM |
| Cellular Viability | NCI-H358 | ~0.006 µM |
| Cellular Viability | MIA PaCa-2 | ~0.009 µM |
Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 Trial)
| Parameter | Value |
| Objective Response Rate (ORR) | 37.1% |
| Disease Control Rate (DCR) | 80.6% |
| Median Duration of Response (DoR) | 11.1 months |
| Median Progression-Free Survival (PFS) | 6.8 months |
| Median Overall Survival (OS) | 12.5 months |
Table 3: Pharmacokinetic Parameters of Sotorasib in Humans (960 mg once daily)
| Parameter | Value |
| Cmax (µg/mL) | 7.50 |
| Tmax (hours) | 2.0 |
| AUC0-24h (h*µg/mL) | 65.3 |
| Volume of Distribution (L) | 211 |
| Protein Binding (%) | 89 |
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the cytotoxic effect of Sotorasib on KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
KRAS wild-type or non-G12C mutant cell lines (e.g., A549) for selectivity assessment
-
Complete cell culture medium
-
Sotorasib stock solution in DMSO
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Sotorasib in complete medium. Remove the existing medium from the wells and add 100 µL of the Sotorasib dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for p-ERK1/2 Inhibition
Objective: To assess the inhibitory effect of Sotorasib on the KRAS downstream signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2)
-
Complete cell culture medium and serum-free medium
-
Sotorasib stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 24 hours. Treat the cells with various concentrations of Sotorasib for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total-ERK. Plot the percentage of inhibition against the Sotorasib concentration to determine the IC50 value.
Workflow for Western Blot Analysis of p-ERK Inhibition.
Conclusion
Sotorasib has emerged as a landmark achievement in the field of oncology, demonstrating that the once "undruggable" KRAS oncogene can be successfully targeted. Its discovery, rooted in a deep understanding of structural biology and innovative medicinal chemistry, has provided a much-needed therapeutic option for patients with KRAS G12C-mutated cancers. This technical guide offers a comprehensive overview of the key aspects of Sotorasib's development, from its rational design and synthesis to its preclinical and clinical validation. The continued exploration of KRAS biology and the development of novel therapeutic strategies will undoubtedly build upon the groundbreaking success of Sotorasib.
An In-depth Technical Guide on the In Vitro Mechanism of Action of Vemurafenib (Cancer-Targeting Compound 1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro mechanism of action of Vemurafenib (B611658), a potent and selective inhibitor of the BRAF V600E mutated kinase. It includes quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
Vemurafenib is a small molecule inhibitor that specifically targets the ATP-binding domain of the constitutively active BRAF V600E mutant protein.[1][2] This mutation, a substitution of valine with glutamic acid at position 600, is found in approximately 50% of melanomas and leads to the constant activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][3][4][5][6] By binding to the mutated BRAF kinase, Vemurafenib blocks its activity, leading to the inhibition of downstream signaling through MEK and ERK.[1][7][8] This ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells harboring the BRAF V600E mutation.[1][2][7]
Quantitative Data Summary
The in vitro potency of Vemurafenib has been characterized across various melanoma cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values demonstrate the compound's high potency against cell lines with the BRAF V600E mutation and its selectivity over BRAF wild-type cells.
| Cell Line | BRAF Mutation Status | Vemurafenib IC50 (µM) | Reference |
| A375 | V600E | 0.0319 - 0.2483 | [9][10][11] |
| WM793B | V600E | 0.626 | [11] |
| HT29 (colorectal) | V600E | 0.025 - 0.35 | [12] |
| Colo205 (colorectal) | V600E | 0.025 - 0.35 | [12] |
| A375 (Vemurafenib Resistant) | V600E | 5 - 7.167 | [9][11] |
| WM793B (Vemurafenib Resistant) | V600E | 20.50 | [11] |
Signaling Pathway Diagrams
The following diagrams illustrate the MAPK signaling pathway and the mechanism of action of Vemurafenib.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vemurafenib Therapy and BRAF and NRAS Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. MAPK pathway inhibition induces MET and GAB1 levels, priming BRAF mutant melanoma for rescue by hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Molecular Target Identification of Cancer-Targeting Compound CTX-1: A Technical Guide
Introduction
Phenotypic screening, which assesses a compound's effect on cellular behavior, is a powerful method for discovering novel bioactive molecules. However, the critical next step—identifying the specific molecular target responsible for the observed phenotype—presents a significant challenge. Elucidating the mechanism of action is essential for optimizing lead compounds, predicting potential toxicities, and developing rational combination therapies.[1][2]
CTX-1 was initially identified in a high-throughput screen for its potent anti-proliferative effects against non-small-cell lung cancer (NSCLC) cell lines. This guide outlines the multi-pronged approach undertaken to deconvolve its mechanism and pinpoint its direct binding partner within the complex cellular proteome. The strategy integrates complementary techniques to generate and validate a primary target hypothesis.[3]
Initial Phenotypic Screening & Profiling
The initial characterization of CTX-1 involved assessing its cytotoxic and anti-proliferative activity across a panel of human cancer cell lines. Cell viability was measured using a standard resazurin-based assay after 72 hours of compound exposure.
Quantitative Analysis of CTX-1 In Vitro Activity
CTX-1 demonstrated potent, single-digit micromolar to nanomolar activity, with particular sensitivity observed in cell lines known to be dependent on receptor tyrosine kinase signaling, such as NCI-H1975, which harbors EGFR mutations.[4]
| Cell Line | Cancer Type | Key Mutations | IC50 (µM) for CTX-1 |
| A549 | NSCLC (Adenocarcinoma) | KRAS G12S | 8.52 |
| NCI-H1975 | NSCLC (Adenocarcinoma) | EGFR L858R, T790M | 0.095 |
| HCC827 | NSCLC (Adenocarcinoma) | EGFR del E746-A750 | 0.045 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | > 25 |
| MCF-7 | Breast Carcinoma | PIK3CA E545K | 15.7 |
Table 1: Anti-proliferative activity of CTX-1 across various cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment. Data represent the mean of three independent experiments.
Integrated Target Identification Workflow
To identify the molecular target of CTX-1, a systematic workflow was designed, beginning with broad, unbiased approaches and converging on specific validation assays. This strategy aims to build a robust case for target engagement by providing orthogonal lines of evidence.
Experimental Protocols and Results
Affinity-Based Target Discovery: Pull-Down with Mass Spectrometry
This approach uses a modified version of the bioactive compound to "fish" for its binding partners from a complex protein mixture.[2][5]
Experimental Protocol:
-
Probe Synthesis: CTX-1 was synthesized with a hexanoic acid linker terminating in a biotin (B1667282) molecule (CTX-1-Biotin). The linker position was chosen based on SAR data to minimize disruption of bioactivity.
-
Lysate Preparation: NCI-H1975 cells were grown to 80% confluency, harvested, and lysed in non-denaturing lysis buffer containing protease and phosphatase inhibitors. Total protein concentration was quantified via BCA assay.
-
Affinity Pull-Down: 5 mg of total protein lysate was pre-cleared with streptavidin-agarose beads. The cleared lysate was then incubated with 50 µL of streptavidin beads pre-saturated with either CTX-1-Biotin or a biotin-only control for 4 hours at 4°C.
-
Washing and Elution: Beads were washed five times with lysis buffer to remove non-specific binders. Bound proteins were eluted by boiling in SDS-PAGE sample buffer.
-
Protein Identification: Eluted proteins were resolved on a 4-12% Bis-Tris gel and visualized with silver stain. Unique bands in the CTX-1-Biotin lane were excised and identified using LC-MS/MS analysis.
Results: Mass spectrometry analysis identified several proteins that were significantly enriched in the CTX-1-Biotin pull-down compared to the control. The Epidermal Growth Factor Receptor (EGFR) was identified as the top candidate based on peptide count and sequence coverage.
| Protein ID (UniProt) | Gene Name | Peptide Count (CTX-1-Biotin) | Peptide Count (Control) | Description |
| P00533 | EGFR | 48 | 1 | Epidermal Growth Factor Receptor |
| P06241 | EPHA2 | 11 | 0 | Ephrin type-A receptor 2 |
| Q02763 | GRB2 | 8 | 2 | Growth factor receptor-bound protein 2 |
Table 2: Top protein candidates identified by affinity chromatography followed by LC-MS/MS analysis from NCI-H1975 cell lysates.
Activity-Based Target Discovery: Kinase Profiling
Based on the initial cell line sensitivity profile and the identification of EGFR, a potent tyrosine kinase, CTX-1 was screened against a panel of recombinant human kinases to assess its inhibitory activity.[6][7]
Experimental Protocol:
-
Assay Platform: The ADP-Glo™ Kinase Assay (Promega) was used, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][8]
-
Screening: CTX-1 was tested at a fixed concentration of 1 µM in duplicate against a panel of 96 kinases.
-
Reaction Conditions: Kinase reactions were initiated by adding ATP at a concentration equal to the Km for each respective kinase and incubated for 60 minutes at room temperature.[9]
-
Data Analysis: Luminescence was measured, and the percent inhibition was calculated relative to a DMSO vehicle control.
Results: The kinase screen revealed that CTX-1 is a highly potent and selective inhibitor of EGFR. Significant inhibition was also noted for HER2, another member of the ErbB receptor family, but to a lesser extent.
| Kinase Target | Gene Family | % Inhibition at 1 µM CTX-1 |
| EGFR | ErbB | 98.5% |
| HER2 (ErbB2) | ErbB | 75.2% |
| SRC | Src | 15.4% |
| ABL1 | Abl | 8.9% |
| VEGFR2 | VEGFR | 5.1% |
Table 3: Kinase inhibition profile of CTX-1. The compound shows marked selectivity for the EGFR tyrosine kinase.
Target Validation in a Cellular Context
To confirm that CTX-1 inhibits EGFR activity inside cells, we analyzed the phosphorylation status of EGFR and its key downstream effector, AKT.[10]
Experimental Protocol:
-
Cell Treatment: Serum-starved HCC827 cells were treated with 100 nM CTX-1 or DMSO for 2 hours, followed by stimulation with 50 ng/mL EGF for 15 minutes.
-
Lysis and Quantification: Cells were lysed, and protein concentrations were normalized.
-
Immunoblotting: 20 µg of protein per lane was subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), and total AKT. An antibody against β-actin served as a loading control.
Results: Treatment with CTX-1 potently blocked EGF-stimulated autophosphorylation of EGFR at Tyr1068 and subsequently inhibited the phosphorylation of AKT at Ser473, confirming its inhibitory effect on the EGFR signaling cascade in intact cells.
CETSA is a biophysical method that confirms direct binding of a compound to its target in a cellular environment.[11][12] Ligand binding typically stabilizes a protein, increasing its resistance to heat-induced denaturation.[13]
Experimental Protocol:
-
Cell Treatment: Intact NCI-H1975 cells were incubated with 5 µM CTX-1 or DMSO for 1 hour.
-
Thermal Challenge: Cell suspensions were aliquoted and heated to a range of temperatures (48°C to 68°C) for 3 minutes, followed by cooling.
-
Lysis and Separation: Cells were lysed by freeze-thaw cycles. The soluble fraction was separated from aggregated proteins by high-speed centrifugation.
-
Detection: The amount of soluble EGFR remaining in the supernatant at each temperature was quantified by Western blot.
-
Data Analysis: Densitometry was used to plot the fraction of soluble EGFR as a function of temperature, generating a melting curve.
Results: The melting curve for EGFR showed a significant shift to higher temperatures in cells treated with CTX-1, indicating that direct binding of the compound stabilized the EGFR protein against thermal denaturation.
| Treatment | Apparent Melting Temp (Tm) | ΔTm (°C) |
| DMSO (Vehicle) | 54.2°C | - |
| CTX-1 (5 µM) | 60.7°C | +6.5°C |
Table 4: Cellular Thermal Shift Assay (CETSA) results for EGFR in NCI-H1975 cells. The change in melting temperature (ΔTm) confirms direct target engagement by CTX-1.
The Identified Target: EGFR and its Signaling Pathway
The collective evidence strongly indicates that CTX-1 exerts its anti-cancer effects through the direct inhibition of the EGFR tyrosine kinase. EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[14][15][16] Dysregulation of this pathway is a well-established oncogenic driver in several cancers, particularly NSCLC.[4][17]
Conclusion and Future Directions
The systematic application of orthogonal, state-of-the-art techniques successfully identified the Epidermal Growth Factor Receptor (EGFR) as the primary molecular target of the novel compound CTX-1. Affinity proteomics and kinase profiling provided initial, compelling evidence, which was subsequently validated in a cellular context through pathway analysis and direct biophysical measurement of target engagement.
This robust target identification provides a clear mechanistic rationale for the observed anti-proliferative activity of CTX-1. Future work will focus on:
-
Determining the precise binding mode of CTX-1 to EGFR through co-crystallography.
-
Conducting comprehensive selectivity profiling to identify potential off-targets.
-
Evaluating the efficacy of CTX-1 in preclinical in vivo models of EGFR-driven cancers.
This guide demonstrates a successful framework for moving from a phenotypic hit to a validated, mechanism-based drug candidate, a critical journey in the development of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. tandfonline.com [tandfonline.com]
- 14. sinobiological.com [sinobiological.com]
- 15. tandfonline.com [tandfonline.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Editorial: Recent advances in discovering molecular targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osimertinib (B560133) (formerly AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1][2] It is specifically designed to target both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[3][4][5] A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which minimizes off-target effects and improves its therapeutic index.[1][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of osimertinib, presenting key data in structured tables, detailing experimental protocols, and visualizing critical pathways and workflows to support ongoing research and development in targeted oncology.
Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that functions as a covalent inhibitor of mutant EGFR.[1][3] Its structure contains a reactive acrylamide (B121943) group that forms an irreversible covalent bond with the cysteine-797 (C797) residue in the ATP-binding site of the EGFR kinase domain.[1][3][4] This action permanently blocks ATP-dependent phosphorylation of the receptor, thereby inhibiting the downstream signaling pathways that are critical for tumor cell proliferation and survival, most notably the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][3][4][6]
Signaling Pathway Inhibition
By binding to mutant forms of EGFR, osimertinib disrupts the aberrant signaling cascades that drive tumor growth.[6] It is highly effective against the T790M "gatekeeper" mutation, which confers resistance to earlier generation TKIs, as well as common activating mutations like L858R and exon 19 deletions.[4][6]
EGFR Signaling Pathway Inhibition by Osimertinib.
Preclinical Pharmacokinetics (PK)
Preclinical studies in mice, rats, and dogs have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of osimertinib. The drug is orally administered and shows wide tissue distribution.[7][8]
Absorption and Distribution
Following oral administration to rats, radiolabeled osimertinib was widely distributed, with the highest concentrations of radioactivity measured at 6 hours post-dose in most tissues.[7][8][9] Notably, osimertinib demonstrates significantly greater penetration of the mouse blood-brain barrier compared to earlier-generation TKIs like gefitinib (B1684475) and rociletinib, which is critical for treating brain metastases.[10] The mean volume of distribution at steady state is 918 L in humans, suggesting extensive tissue distribution.[5]
Metabolism and Excretion
Osimertinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A.[7][8][9] Two pharmacologically active metabolites, AZ7550 and AZ5104, have been identified and circulate at concentrations approximately 10% of the parent compound.[5] Elimination occurs primarily through the feces (68%) with a smaller portion excreted in the urine (14%).[5] The estimated mean half-life is 48 hours.[5]
Table 1: Summary of Preclinical Pharmacokinetic Parameters
| Parameter | Species | Value | Notes |
| Time to Cmax | Human | ~6 hours | Median time to peak plasma concentration.[5] |
| Half-life (t½) | Human | ~48 hours | Population estimated mean half-life.[5] |
| Metabolism | Human, Rat, Dog | Primarily via CYP3A | Oxidation and dealkylation are the main pathways.[5][7] |
| Major Metabolites | Human | AZ7550, AZ5104 | Both are pharmacologically active.[5][11] |
| Route of Elimination | Human, Animals | Primarily Fecal | ~68% in feces, ~14% in urine in humans.[5][11] |
| Protein Binding | Human | ~95% | Highly bound to plasma proteins.[5] |
| Brain Penetration | Mouse | High | Markedly greater exposure in the brain vs. other TKIs.[10] |
Preclinical Pharmacodynamics (PD)
The pharmacodynamic activity of osimertinib has been demonstrated through potent in vitro inhibition of EGFR mutant cell lines and significant in vivo tumor regression in xenograft models.
In Vitro Potency
Osimertinib exhibits potent inhibitory activity against NSCLC cell lines harboring both EGFR-sensitizing and T790M resistance mutations, with significantly less activity against WT-EGFR cell lines. This selectivity underpins its favorable safety profile.
Table 2: In Vitro IC50 Values of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) for Proliferation Inhibition |
| PC-9 | Exon 19 deletion | 15.9[12] |
| H3255 | L858R | 8.6[12] |
| H1975 | L858R, T790M | 6.7 - 10[12][13] |
| A549 | EGFR Wild-Type | >1000 - 7,130[12][13] |
| Note: IC50 values are representative and can vary based on specific experimental conditions. |
In Vivo Efficacy
In preclinical xenograft models using NSCLC cell lines, osimertinib demonstrates robust, dose-dependent anti-tumor activity. It has shown the ability to induce sustained tumor regression in models with sensitizing mutations and the T790M resistance mutation.[3][14]
Table 3: In Vivo Efficacy of Osimertinib in NSCLC Xenograft Models
| Xenograft Model | EGFR Mutation Status | Dosing Regimen | Tumor Growth Inhibition (%) |
| PC-9 | Exon 19 deletion | 5 mg/kg, daily | Significant tumor regression[14] |
| H1975 | L858R, T790M | 25 mg/kg, daily | Complete and durable responses[14] |
| PC-9 Brain Mets | Exon 19 deletion | Clinically relevant doses | Sustained tumor regression[10] |
Experimental Protocols
Reproducibility in preclinical research is paramount. The following sections detail the standard methodologies used to evaluate the PK and PD of osimertinib.
In Vitro Cell Proliferation Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of osimertinib using a luminescence-based cell viability assay.
-
Cell Seeding : NSCLC cells (e.g., PC-9, H1975) are harvested and seeded into 96-well plates at a density of 3,000-5,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.[13]
-
Compound Treatment : A serial dilution of osimertinib is prepared in the appropriate culture medium. The medium in the cell plates is replaced with the medium containing various concentrations of the compound.
-
Incubation : Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.[15][16]
-
Viability Assessment : A cell viability reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.[3]
-
Data Acquisition : The luminescent signal is read using a plate reader.
-
Data Analysis : The data is normalized to vehicle-treated controls, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.
In Vivo Xenograft Tumor Model
This protocol describes the use of a subcutaneous NSCLC xenograft model to assess the in vivo efficacy of osimertinib.[13]
Workflow for an in vivo NSCLC xenograft study.
-
Cell Implantation : Human NSCLC cells (e.g., NCI-H1975) are harvested from culture. A suspension of 1-5 x 10^6 cells, often mixed with a basement membrane extract like Matrigel, is injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[3][14]
-
Tumor Growth : Mice are monitored regularly for tumor formation. Tumor dimensions are measured with calipers, and tumor volume is calculated using the formula: Volume = 0.5 x (Length x Width²).[3][14]
-
Randomization and Treatment : When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.[13][14]
-
Compound Administration : Osimertinib is administered, typically via daily oral gavage, at specified doses (e.g., 5-25 mg/kg). The control group receives the vehicle solution.[13]
-
Efficacy Assessment : Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.[3][13]
-
Endpoint and Analysis : The study is terminated when tumors in the control group reach a defined size. The primary endpoint is Tumor Growth Inhibition (TGI), calculated to quantify treatment efficacy relative to the control.[3][14]
Conclusion
The preclinical data for osimertinib robustly demonstrate its intended mechanism of action and therapeutic potential. Its pharmacokinetic profile, characterized by good oral bioavailability, extensive tissue distribution (including the central nervous system), and a long half-life, supports a convenient once-daily dosing schedule. The pharmacodynamic data confirm its high potency and selectivity for clinically relevant EGFR mutations, translating to significant and durable tumor regression in in vivo models. These foundational preclinical studies provided a strong rationale for its clinical development and have been borne out by its success as a first-line and second-line therapy for patients with EGFR-mutated NSCLC.[2][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 7. Metabolic Disposition of Osimertinib in Rats, Dogs, and Humans: Insights into a Drug Designed to Bind Covalently to a Cysteine Residue of Epidermal Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (Open Access) Metabolic Disposition of Osimertinib in Rats, Dogs, and Humans: Insights into a Drug Designed to Bind Covalently to a Cysteine Residue of Epidermal Growth Factor Receptor. (2016) | Paul A. Dickinson | 117 Citations [scispace.com]
- 10. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advances in Targeted Therapy for Non-Small-Cell Lung Cancer: Current Progress and Future Directions [mdpi.com]
- 18. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Targeting Specificity of Trastuzumab for HER2-Positive Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the targeting specificity of Trastuzumab, a humanized monoclonal antibody, for Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer cells. The document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the evaluation of its therapeutic potential.
Introduction
Breast cancer is a heterogeneous disease, with the overexpression of the HER2 protein being a key driver of aggressive tumor growth in 20-30% of invasive breast cancers.[1][2] Trastuzumab (sold under the brand name Herceptin) is a cornerstone of targeted therapy for this subtype of breast cancer.[3] It is a recombinant humanized IgG1 monoclonal antibody that specifically targets the extracellular domain of the HER2 receptor.[4][5] This targeted approach has significantly improved outcomes for patients with HER2-positive breast cancer.[3][6] This guide delves into the specifics of Trastuzumab's interaction with HER2-positive cancer cells, providing a technical resource for the scientific community.
Mechanism of Action
Trastuzumab exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily centered on its high-affinity binding to the extracellular domain of the HER2 receptor.[5][7] This interaction leads to the inhibition of cancer cell proliferation and survival through two primary mechanisms:
-
Inhibition of HER2 Signaling Pathways: Trastuzumab binding to the HER2 receptor disrupts its ability to form active homodimers and heterodimers with other members of the ErbB family of receptors (e.g., EGFR/HER1, HER3, HER4).[5][8] This blockage inhibits the autophosphorylation of the intracellular tyrosine kinase domain, thereby attenuating downstream signaling cascades.[5] Key pathways that are inhibited include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Mitogen-activated protein kinase (MAPK) pathway, which drives cell proliferation.[4][9] The inhibition of these pathways can lead to cell cycle arrest, primarily at the G1 phase.[10]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of the Trastuzumab antibody is recognized by immune effector cells, such as Natural Killer (NK) cells, which express Fc receptors (e.g., CD16).[4][9][11] This engagement triggers the release of cytotoxic granules from the immune cells, leading to the lysis of the HER2-overexpressing tumor cell.[9][11]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the binding affinity and in vitro efficacy of Trastuzumab.
Table 1: Binding Affinity of Trastuzumab to HER2 Receptor
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | ~5 nM | Scatchard Plot | [7] |
| Binding Free Energy (ΔGbind) | -11.0 ± 3.0 kcal·mol−1 | ELISA, SPR, ITC | [12] |
| Binding Free Energy (ΔGbind) | -13.7 kcal·mol−1 | Ligand Tracer Technique | [12] |
Table 2: In Vitro Efficacy of Trastuzumab in Breast Cancer Cell Lines
| Cell Line | HER2 Status | IC50 Value | Assay | Reference |
| MCF-7 | HER2-positive | ~15 µg/mL | MTT Assay | [13] |
| AMJ13 | Not Specified | 1780 µg/mL | MTT Assay | [14] |
| MDA-MB-453 | HER2-high | Significantly lower than MDA-MB-468 | MTT Assay | [15] |
| MDA-MB-468 | HER2-low | Significantly higher than MDA-MB-453 | MTT Assay | [15] |
| OE33 (Gastric) | HER2-positive | ~0.5 to ~1 µM | MTT Assay | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Accurate determination of HER2 status is critical for patient selection for Trastuzumab therapy.[17] The two primary methods are Immunohistochemistry (IHC) and Fluorescence In Situ Hybridization (FISH).[17][18]
4.1.1. Immunohistochemistry (IHC)
-
Principle: IHC detects the overexpression of the HER2 protein on the surface of tumor cells using a specific antibody.[18]
-
Procedure:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.[19]
-
Antigen retrieval is performed to unmask the HER2 epitope, typically using heat-induced epitope retrieval (HIER).[20]
-
The slides are incubated with a primary antibody specific for HER2 (e.g., rabbit monoclonal 4B5).[20][21]
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
-
A chromogenic substrate is applied, which reacts with the enzyme to produce a colored precipitate at the site of HER2 expression.
-
The slides are counterstained, dehydrated, and mounted.
-
-
Scoring: The staining intensity and the percentage of tumor cells with complete membrane staining are evaluated according to the ASCO/CAP guidelines.[21]
4.1.2. Fluorescence In Situ Hybridization (FISH)
-
Principle: FISH is a molecular cytogenetic technique used to detect amplification of the HER2 gene within the tumor cell nucleus.[17][23]
-
Procedure:
-
FFPE tissue sections are pretreated to allow probe access to the nuclear DNA.[17]
-
A fluorescently labeled DNA probe specific for the HER2 gene and a control probe for chromosome 17 (CEP17) are applied to the slides.
-
The probes and the target DNA are denatured and then allowed to hybridize.
-
The slides are washed to remove unbound probes and counterstained with a nuclear stain (e.g., DAPI).
-
The fluorescent signals are visualized using a fluorescence microscope.
-
-
Scoring: The ratio of the HER2 gene signals to the CEP17 signals is calculated in at least 20 tumor cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Breast cancer cells (both HER2-positive and HER2-negative) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of Trastuzumab (e.g., 1-1000 ng/mL) and incubated for a specified period (e.g., 24, 48, or 72 hours).[15]
-
An MTT solution is added to each well and incubated for 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.
-
-
Principle: This assay measures the ability of Trastuzumab to induce the lysis of target cancer cells by immune effector cells.[11]
-
Procedure:
-
HER2-positive target cells are labeled with a fluorescent dye (e.g., CFSE) or a radioactive isotope (e.g., 51Cr).[11][25]
-
The labeled target cells are incubated with Trastuzumab.
-
Effector cells (e.g., peripheral blood mononuclear cells or isolated NK cells) are added at various effector-to-target (E:T) ratios.[11]
-
The co-culture is incubated for several hours.
-
Cell lysis is quantified by measuring the release of the label from the target cells into the supernatant.
-
The percentage of specific lysis is calculated.
-
Visualizations
The following diagrams illustrate key concepts related to Trastuzumab's mechanism of action and experimental workflows.
Caption: Trastuzumab blocks HER2 signaling pathways.
Caption: Workflow for Antibody-Dependent Cellular Cytotoxicity (ADCC).
Caption: Decision logic for HER2 status testing.
Conclusion
Trastuzumab demonstrates a high degree of specificity for HER2-positive breast cancer cells, a characteristic that is fundamental to its clinical efficacy. This specificity is driven by its high-affinity binding to the HER2 receptor, leading to the dual mechanisms of signal pathway inhibition and immune-mediated cell killing. The quantitative data from in vitro and in vivo studies consistently support its potent and selective anti-tumor activity against cells that overexpress HER2. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of HER2-targeted therapies. A thorough understanding of the technical details presented herein is crucial for researchers and clinicians working to advance the treatment of HER2-positive breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 6. ascopubs.org [ascopubs.org]
- 7. eurofins-viracorbiopharma.com [eurofins-viracorbiopharma.com]
- 8. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Frontiers | Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer [frontiersin.org]
- 10. Trastuzumab - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Trastuzumab Induces Apoptosis and Cell Cycle Arrest in Triple-Negative Breast Cancer, Suggesting Repurposing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the influence of trastuzumab therapy on serum levels of HER-2 protein and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotechrep.ir [biotechrep.ir]
- 16. mdpi.com [mdpi.com]
- 17. Standardization and optimization of fluorescence in situ hybridization (FISH) for HER-2 assessment in breast cancer: A single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. mayocliniclabs.com [mayocliniclabs.com]
- 20. leicabiosystems.com [leicabiosystems.com]
- 21. nordiqc.org [nordiqc.org]
- 22. astrazenecaconnect.net [astrazenecaconnect.net]
- 23. leicabiosystems.com [leicabiosystems.com]
- 24. ascopubs.org [ascopubs.org]
- 25. aacrjournals.org [aacrjournals.org]
A Comprehensive Technical Guide to the Chemical Properties and Stability of Cancer-Targeting Compound 1 (CTC-1)
This document provides an in-depth overview of the chemical properties and stability profile of the novel investigational agent, Cancer-Targeting Compound 1 (CTC-1). The information herein is intended for researchers, scientists, and drug development professionals engaged in the preclinical and early-phase clinical evaluation of CTC-1.
Introduction
This compound (CTC-1) is a potent and selective small molecule inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers. CTC-1 is being developed as a targeted therapy for tumors harboring activating mutations in the PIK3CA gene. This guide summarizes the fundamental chemical characteristics and stability data for CTC-1.
Chemical Properties
The key physicochemical properties of CTC-1 have been determined to support its development as a therapeutic agent. These properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(4-aminophenyl)-5-fluoro-1H-indole-7-carboxamide |
| Molecular Formula | C₁₅H₁₂FN₃O |
| Molecular Weight | 269.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 215-218 °C |
| Solubility (at 25 °C) | |
| DMSO | > 50 mg/mL |
| Ethanol | 5.2 mg/mL |
| Water | < 0.1 mg/mL |
| LogP | 2.85 |
| pKa | 8.2 (basic), 12.5 (acidic) |
Stability Profile
The stability of CTC-1 has been evaluated under various stress conditions to understand its degradation pathways and to establish appropriate storage and handling procedures.
The stability of CTC-1 in aqueous solutions at different pH values was assessed over a 48-hour period at 37 °C. The percentage of CTC-1 remaining was determined by HPLC.
| pH | % Remaining (24 hours) | % Remaining (48 hours) | Major Degradants |
| 2.0 | 98.5% | 96.8% | Amide hydrolysis |
| 7.4 | 99.8% | 99.5% | Not detected |
| 9.0 | 97.2% | 94.5% | Oxidative products |
The solid-state stability of CTC-1 was evaluated under thermal and photolytic stress conditions according to ICH guidelines.
| Condition | Duration | % Remaining | Observations |
| 60 °C | 14 days | 99.2% | No significant degradation |
| 40 °C / 75% RH | 30 days | 99.5% | Non-hygroscopic |
| Photostability (ICH Q1B Option 2) | 1.2 million lux hours | 98.9% | Slight discoloration |
Experimental Protocols
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Prepare buffer solutions at pH 2.0 (0.01 N HCl), pH 7.4 (phosphate-buffered saline), and pH 9.0 (borate buffer).
-
Prepare a 1 mg/mL stock solution of CTC-1 in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL in each buffer.
-
Incubate the solutions in a light-protected environment at 37 °C.
-
At specified time points (0, 24, and 48 hours), withdraw aliquots and immediately quench with an equal volume of mobile phase A.
-
Analyze the samples by the validated HPLC method to determine the percentage of CTC-1 remaining relative to the T=0 sample.
Visualizations
The following diagram illustrates the mechanism of action of CTC-1 within the PI3K/AKT/mTOR signaling pathway. CTC-1 selectively inhibits the p110α subunit of PI3K, thereby blocking the downstream signaling cascade that promotes cell growth and survival.
Caption: Mechanism of action of CTC-1 in the PI3K/AKT/mTOR signaling pathway.
The workflow for assessing the stability of CTC-1 under various stress conditions is depicted below. This systematic approach ensures that all potential degradation pathways are thoroughly investigated.
Methodological & Application
Application Note: Efficacy of Cancer-Targeting Compound 1 (CTC-1) in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical benefit, resistance often develops, commonly through the acquisition of a secondary T790M "gatekeeper" mutation.
Cancer-Targeting Compound 1 (CTC-1) is a third-generation, irreversible EGFR TKI designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1][2][3] This application note describes the in vivo efficacy of CTC-1 in a xenograft mouse model using the NCI-H1975 human NSCLC cell line, which harbors both the L858R activating mutation and the T790M resistance mutation.[4]
Mechanism of Action
EGFR is a transmembrane receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, triggering downstream signaling cascades crucial for cell growth and proliferation, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[5][6][7][8] In NSCLC, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell division.[2][9] CTC-1 acts as an ATP-competitive inhibitor, covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR.[2] This irreversible binding blocks downstream signaling, thereby inhibiting cancer cell proliferation and survival.[2][10]
Figure 1: CTC-1 Mechanism of Action on the EGFR Signaling Pathway.
Materials and Methods
Cell Line and Culture
The human NCI-H1975 NSCLC cell line was obtained from ATCC. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Xenograft Mouse Model
All animal procedures were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were used for the study.[11] Each mouse was subcutaneously inoculated in the right flank with 5 x 10^6 NCI-H1975 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.[3]
Study Design
When tumors reached a mean volume of 150-200 mm³, mice were randomized into three groups (n=8 per group):
-
Vehicle Control: Administered daily by oral gavage.
-
CTC-1 (10 mg/kg): Administered daily by oral gavage.
-
CTC-1 (25 mg/kg): Administered daily by oral gavage.
Treatment was continued for 21 days. Tumor volumes and body weights were measured twice weekly.[11] Tumor volume was calculated using the formula: (Length x Width²) / 2.[3]
Figure 2: Experimental Workflow for the Xenograft Study.
Results
Tumor Growth Inhibition
CTC-1 demonstrated a dose-dependent anti-tumor efficacy. The high-dose group (25 mg/kg) showed significant tumor regression. The Tumor Growth Inhibition (TGI) was calculated at the end of the study on Day 21.
Table 1: Tumor Growth Inhibition (TGI) of CTC-1 in NCI-H1975 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) on Day 0 (± SEM) | Mean Tumor Volume (mm³) on Day 21 (± SEM) | TGI (%) | P-value (vs. Vehicle) |
| Vehicle Control | - | 175.4 ± 15.2 | 1255.7 ± 110.3 | - | - |
| CTC-1 | 10 | 178.1 ± 14.9 | 488.2 ± 55.6 | 71.3% | < 0.01 |
| CTC-1 | 25 | 176.5 ± 16.1 | 95.3 ± 21.4 | 107.4%* | < 0.001 |
*A TGI value >100% indicates tumor regression.
Animal Body Weight
No significant body weight loss was observed in the CTC-1 treated groups compared to the vehicle control group, suggesting that the compound was well-tolerated at the tested doses.
Table 2: Mean Animal Body Weight Over the Course of the Study
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) on Day 0 (± SEM) | Mean Body Weight (g) on Day 21 (± SEM) | Percent Change (%) |
| Vehicle Control | - | 22.5 ± 0.8 | 23.1 ± 0.9 | +2.7% |
| CTC-1 | 10 | 22.8 ± 0.7 | 22.9 ± 1.0 | +0.4% |
| CTC-1 | 25 | 22.6 ± 0.9 | 22.1 ± 0.8 | -2.2% |
Conclusion
This compound (CTC-1) demonstrates significant, dose-dependent anti-tumor activity in an NCI-H1975 NSCLC xenograft model, which harbors EGFR L858R/T790M mutations. The compound effectively induced tumor stasis at 10 mg/kg and significant tumor regression at 25 mg/kg. CTC-1 was well-tolerated with no significant impact on animal body weight. These results support the continued development of CTC-1 as a potent therapeutic agent for NSCLC patients with acquired resistance to first-generation EGFR TKIs.
Detailed Protocols
Protocol 1: NCI-H1975 Cell Culture and Preparation
-
Thawing Cells: Rapidly thaw a cryovial of NCI-H1975 cells in a 37°C water bath. Transfer contents to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer to a T-75 flask.
-
Incubation: Incubate at 37°C, 5% CO2. Change medium every 2-3 days.
-
Harvesting for Implantation: When cells reach 80-90% confluency, wash with sterile PBS, and detach using Trypsin-EDTA. Neutralize with complete medium and centrifuge.
-
Cell Counting: Resuspend the pellet in serum-free medium and count cells using a hemocytometer or automated cell counter. Adjust cell concentration to 5 x 10^7 cells/mL for implantation.
Protocol 2: Subcutaneous Xenograft Implantation
-
Preparation: On the day of implantation, place the required volume of cell suspension on ice. Thaw Matrigel on ice.
-
Mixing: In a sterile, pre-chilled tube, mix the cell suspension and Matrigel in a 1:1 ratio. Keep the mixture on ice to prevent solidification.
-
Anesthesia: Anesthetize the athymic nude mouse using isoflurane (B1672236) or another approved method.
-
Injection: Using a 27-gauge needle and a 1 mL syringe, draw up 200 µL of the cell/Matrigel mixture (contains 100 µL of cell suspension, i.e., 5 x 10^6 cells).
-
Implantation: Subcutaneously inject the 100 µL volume into the right flank of the mouse.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
Protocol 3: CTC-1 Formulation and Administration
-
Formulation: Prepare the vehicle solution (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water).
-
CTC-1 Preparation: Weigh the required amount of CTC-1 powder. Create a homogenous suspension in the vehicle to achieve the final concentrations of 1.0 mg/mL (for the 10 mg/kg dose) and 2.5 mg/mL (for the 25 mg/kg dose), assuming a 10 mL/kg dosing volume.
-
Administration: Administer the prepared formulation or vehicle control to the mice daily via oral gavage using a proper-sized feeding needle. Ensure the volume is adjusted based on the most recent body weight measurement (e.g., a 22g mouse receives 220 µL).
Protocol 4: In-life Monitoring and Data Collection
-
Tumor Measurement: Twice per week, use digital calipers to measure the length (longest dimension) and width (perpendicular dimension) of the tumor. Record the measurements.
-
Body Weight: On the same days as tumor measurement, weigh each mouse using a calibrated scale and record the weight.
-
Health Monitoring: Perform daily health checks on the animals. Observe for any signs of distress, toxicity, or adverse reactions to the treatment.
-
Data Calculation:
-
Calculate tumor volume: V = (L x W²) / 2.
-
At the study endpoint, calculate %TGI using the formula: %TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. NCI-H1975 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 10. researchgate.net [researchgate.net]
- 11. insights.inotiv.com [insights.inotiv.com]
Application Notes & Protocols: Preparation of Onco-Target Compound-1 (OTC-1) for Cell Culture Experiments
Introduction
Onco-Target Compound-1 (OTC-1) is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK1/2). MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers, driving cell proliferation, survival, and differentiation. By inhibiting MEK, OTC-1 effectively blocks downstream signaling through ERK, leading to cell cycle arrest and apoptosis in tumor cells with activating mutations in BRAF or RAS.
These application notes provide detailed protocols for the preparation and use of OTC-1 in standard cell culture-based assays to evaluate its biological activity.
Mechanism of Action: The RAS/RAF/MEK/ERK Pathway
OTC-1 exerts its anti-tumor activity by binding to and inhibiting the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and activation of ERK1 and ERK2, their only known substrates. The subsequent inhibition of the ERK signaling cascade leads to the downregulation of key transcription factors and proteins involved in cell proliferation and survival.
Caption: OTC-1 inhibits MEK, blocking the RAS/RAF/MEK/ERK signaling pathway.
Quantitative Data Summary
The in vitro efficacy of OTC-1 was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) was determined following 72 hours of continuous exposure using a standard MTT cell viability assay.
| Cell Line | Cancer Type | Key Mutation | IC₅₀ (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8.5 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.1 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 45.7 |
| MCF-7 | Breast Adenocarcinoma | PIK3CA E545K | > 10,000 |
| Panc-1 | Pancreatic Carcinoma | KRAS G12D | 98.3 |
Table 1: In vitro cell viability IC₅₀ values for OTC-1 across various cancer cell lines. Data demonstrate high potency in cell lines with BRAF mutations.
Experimental Protocols
4.1. Preparation of OTC-1 Stock Solution
Proper preparation of the compound stock solution is critical for accurate and reproducible experimental results.
-
Materials:
-
Onco-Target Compound-1 (OTC-1) powder (MW: 485.5 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile 1.5 mL microcentrifuge tubes
-
-
Protocol:
-
Allow the OTC-1 vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution , add 206 µL of DMSO to 1 mg of OTC-1 powder.
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication may assist with dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
-
4.2. Protocol for Cell Viability (MTT) Assay
This protocol determines the concentration of OTC-1 that inhibits cell growth by 50% (IC₅₀).
-
Materials:
-
Cancer cell lines of interest (e.g., A375, HCT116)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
OTC-1 stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO, reagent grade
-
-
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a serial dilution of OTC-1 in complete growth medium. A typical starting concentration is 20 µM, diluted 1:3 down a series of 8 points. Include a "vehicle control" well containing only DMSO at the same final concentration as the highest OTC-1 dose (typically ≤ 0.1%).
-
Cell Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the results as percent viability versus log[concentration]. Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value.
-
4.3. Protocol for Western Blot Analysis of ERK Phosphorylation
This protocol verifies that OTC-1 is engaging its target by measuring the phosphorylation status of its downstream substrate, ERK.
Caption: Workflow for Western Blot analysis to detect p-ERK inhibition by OTC-1.
-
Protocol:
-
Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with 100 nM OTC-1 or vehicle (DMSO) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (20 µ g/lane ), add Laemmli buffer, boil for 5 minutes, and load onto a 10% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: A significant decrease in the p-ERK signal (normalized to total ERK or Actin) in the OTC-1 treated lane compared to the vehicle control confirms target engagement.
-
Measuring Cellular Uptake of Cancer-Targeting Compound 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the cellular uptake of "Cancer-Targeting Compound 1," a novel therapeutic agent designed for selective delivery to cancer cells. The following sections offer comprehensive methodologies for quantifying compound uptake, alongside data presentation and visualization tools to facilitate experimental design and interpretation.
Introduction
The efficacy of "this compound" is critically dependent on its efficient internalization by target cancer cells. Accurate measurement of cellular uptake is therefore a fundamental step in the preclinical evaluation of this compound. This document outlines four widely used techniques for quantifying cellular uptake: Flow Cytometry, Fluorescence Microscopy, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), and Radiometric Assays. Each section includes a detailed protocol, a summary of quantitative data in a tabular format, and a visual representation of the experimental workflow or relevant biological pathway.
Flow Cytometry
Flow cytometry is a high-throughput technique that measures the fluorescence of individual cells, enabling the rapid and quantitative assessment of cellular uptake of fluorescently labeled "this compound".[1][2]
Application Note:
This method is ideal for screening multiple concentrations of Compound 1 or evaluating uptake kinetics over time. It provides statistically robust data by analyzing a large population of cells. The protocol can be adapted for suspension and adherent cell lines. For non-fluorescent compounds, conjugation with a suitable fluorophore is necessary.
Quantitative Data Summary:
| Cell Line | Compound 1 Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |
| MCF-7 | 1 | 4 | 1500 ± 120 | 85 ± 5 |
| A549 | 1 | 4 | 1250 ± 98 | 78 ± 7 |
| HeLa | 1 | 4 | 1800 ± 150 | 92 ± 4 |
| MCF-7 | 5 | 4 | 7500 ± 550 | 98 ± 2 |
| A549 | 5 | 4 | 6800 ± 490 | 95 ± 3 |
| HeLa | 5 | 4 | 8900 ± 620 | 99 ± 1 |
Data are representative and should be generated for each specific experimental condition.
Experimental Protocol:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fluorescently-labeled "this compound"
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that allows for logarithmic growth during the experiment.[3] Incubate overnight to allow for cell attachment.
-
Compound Incubation: Prepare various concentrations of fluorescently-labeled "this compound" in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for the desired time period (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting (for adherent cells):
-
Wash the cells twice with ice-cold PBS to remove any unbound compound.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a falcon tube.
-
-
Cell Preparation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[4]
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the chosen fluorophore.
-
Use untreated cells as a negative control to set the gate for background fluorescence.
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells for each sample.
Experimental Workflow:
References
- 1. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 4. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Downstream Targets of "Cancer-Targeting Compound 1"
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing western blot analysis to investigate the molecular effects of a novel therapeutic candidate, "Cancer-Targeting Compound 1," on cancer cells. The protocol covers the entire workflow from cell treatment and lysate preparation to protein detection and quantitative analysis, enabling the elucidation of the compound's mechanism of action.
Introduction
Western blotting is a cornerstone technique in cancer research and drug development for detecting and quantifying specific proteins in complex biological samples.[1] It is an invaluable method for characterizing the mechanism of action of novel anti-cancer agents by analyzing their effects on signaling pathways, protein expression levels, and post-translational modifications.[2] This protocol offers a comprehensive guide to assess the impact of "this compound" on key downstream signaling proteins involved in cell proliferation and apoptosis.
Hypothetical Signaling Pathway Targeted by Compound 1
Many anti-cancer agents function by inhibiting critical signaling pathways that drive cancer cell growth and survival.[2] The diagram below illustrates a hypothetical pathway where "this compound" inhibits the mTOR (mammalian target of rapamycin) signaling cascade, a central regulator of cell metabolism, growth, and proliferation, leading to the induction of apoptosis.[3][4] Key downstream markers of mTORC1 activity include the phosphorylation of p70S6 Kinase (p70S6K) and 4E-BP1.[5][6] Inhibition of this pathway can lead to the activation of apoptotic machinery, marked by the cleavage of Caspase-3 and its substrate, PARP.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. medium.com [medium.com]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
Application Note: Visualizing Target Engagement of Cancer-Targeting Compound 1 (CTC1) via Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer-Targeting Compound 1 (CTC1) is a novel small molecule inhibitor designed to target OncoKinase X (OKX), a serine/threonine kinase implicated in the proliferation and survival of various cancer cell types. Overexpression and aberrant activation of OKX are correlated with poor prognosis. CTC1 is designed to bind to the ATP-binding pocket of OKX, inhibiting its downstream signaling. A critical step in the preclinical validation of CTC1 is to confirm its engagement with the intracellular target, OKX, and to understand if this engagement alters the protein's subcellular localization. Immunofluorescence (IF) is a powerful imaging technique used to visualize the localization of specific proteins within a cell.[1][2] This application note provides a detailed protocol for using immunocytochemistry (ICC) to visualize and quantify the subcellular localization of OKX in cancer cells in response to CTC1 treatment.
Principle of the Assay
The immunofluorescence protocol relies on the specific binding of a primary antibody to the target protein, OKX. A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody, amplifying the signal.[2] This allows for the visualization of OKX using fluorescence microscopy. Cell nuclei are counterstained with DAPI to orient the viewer and facilitate compartmental analysis.[2] By comparing the fluorescence patterns in control versus CTC1-treated cells, researchers can determine changes in OKX localization and relative abundance in different subcellular compartments.[1][3]
Detailed Experimental Protocol
This protocol is optimized for adherent human breast cancer cells (e.g., MCF-7) cultured on glass coverslips.
I. Materials and Reagents
-
Cells: MCF-7 or other suitable cancer cell line expressing OncoKinase X.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Coverslips: Sterile glass coverslips (12 mm diameter) placed in a 24-well plate. Poly-L-lysine coating is recommended for enhanced cell adhesion.
-
Compound: this compound (CTC1), 10 mM stock in DMSO.
-
Control: Vehicle control (DMSO).
-
Primary Antibody: Rabbit anti-OncoKinase X (anti-OKX) polyclonal antibody.
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, conjugated with a bright fluorophore (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole), 1 mg/mL stock.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.[4]
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS.[4]
-
Wash Buffer: 0.1% Tween-20 in PBS (PBS-T).
-
Antifade Mounting Medium: ProLong™ Gold Antifade Mountant.[5]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
II. Step-by-Step Procedure
A. Cell Seeding and Treatment
-
Sterilize glass coverslips and place one in each well of a 24-well plate.[6]
-
Seed MCF-7 cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.[6]
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with the desired concentration of CTC1 (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control).
-
Incubate for the desired treatment duration (e.g., 6 hours).
B. Cell Fixation and Permeabilization
-
Gently aspirate the culture medium.
-
Wash the cells twice with 1 mL of PBS. Be careful not to dislodge the cells.
-
Fix the cells by adding 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 500 µL of 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature.[6][7] This step is crucial for allowing antibodies to access intracellular targets.[7]
-
Wash the cells three times with PBS for 5 minutes each.
C. Blocking and Immunostaining
-
Block non-specific antibody binding by adding 500 µL of Blocking Buffer to each well and incubating for 1 hour at room temperature.[8]
-
Dilute the primary anti-OKX antibody in Blocking Buffer to its optimal working concentration (e.g., 1:500).
-
Aspirate the blocking solution and add 200 µL of the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS-T for 5 minutes each to remove unbound primary antibody.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000). Protect from light from this point forward.[4]
-
Add 200 µL of the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS-T for 5 minutes each, protected from light.
D. Counterstaining and Mounting
-
Dilute DAPI stock solution to a final concentration of 300 nM in PBS.
-
Add 300 µL of the DAPI solution to each coverslip and incubate for 5 minutes at room temperature, protected from light.
-
Wash the coverslips twice with PBS.
-
Using fine-tipped forceps, carefully remove the coverslips from the wells. Wick away excess PBS with the edge of a laboratory wipe.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Store the slides at 4°C, protected from light, until imaging.
III. Imaging and Analysis
-
Visualize the samples using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for DAPI (blue channel) and the secondary antibody fluorophore (e.g., green channel for Alexa Fluor 488). Ensure that acquisition settings (e.g., exposure time, gain) are kept constant across all samples to allow for quantitative comparison.[9]
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji).[3][10]
-
Define Regions of Interest (ROIs) for the nucleus (using the DAPI signal) and the cytoplasm (the area outside the nucleus but within the cell boundary).
-
Measure the mean fluorescence intensity of the OKX signal within the nuclear and cytoplasmic ROIs for at least 50 cells per condition.[3]
-
Subtract background fluorescence from a cell-free region of the image.[9]
-
Calculate the nuclear-to-cytoplasmic intensity ratio for each cell.
-
Data Presentation
The following table presents hypothetical data from an experiment tracking the localization of OncoKinase X (OKX) after treatment with 1 µM CTC1 for 6 hours.
| Treatment Group | Cellular Compartment | Mean Fluorescence Intensity (Arbitrary Units ± SD) | Nuclear-to-Cytoplasmic Ratio (Mean ± SD) |
| Vehicle (DMSO) | Nucleus | 150.6 ± 25.2 | 2.95 ± 0.6 |
| Cytoplasm | 51.2 ± 9.8 | ||
| CTC1 (1 µM) | Nucleus | 85.3 ± 18.9 | 0.88 ± 0.2 |
| Cytoplasm | 96.5 ± 20.1 |
Interpretation: The data suggests that under basal conditions, OncoKinase X is predominantly localized to the nucleus. Upon treatment with CTC1, there is a significant decrease in the nuclear signal and a corresponding increase in the cytoplasmic signal, leading to a marked reduction in the nuclear-to-cytoplasmic ratio. This suggests that CTC1 binding may induce a conformational change in OKX that promotes its nuclear export or cytoplasmic retention.
Visualizations
Experimental Workflow
Caption: Workflow for Immunocytochemistry (ICC) of OncoKinase X.
Hypothetical Signaling Pathway
Caption: Hypothetical OncoKinase X (OKX) signaling pathway.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Insufficient primary antibody concentration.[8] - Incompatible primary/secondary antibodies.[8][11] - Protein not expressed in cells.[12] - Fluorophore photobleaching.[5][11] | - Optimize antibody dilution; increase concentration or incubation time.[8] - Ensure secondary antibody is raised against the host species of the primary.[8] - Confirm protein expression via Western Blot.[5] - Keep samples in the dark; use antifade mounting medium.[5] |
| High Background | - Primary or secondary antibody concentration too high.[8][12] - Insufficient blocking.[8][12] - Inadequate washing.[5][12] - Autofluorescence of cells or fixative.[5][11] | - Titrate antibodies to find the optimal concentration.[8] - Increase blocking time or try a different blocking agent (e.g., normal serum from the secondary host).[5][8] - Increase the number and duration of wash steps.[12] - Use freshly prepared fixative; include an unstained control to assess autofluorescence.[5][11] |
| Non-specific Staining | - Primary antibody cross-reactivity. - Secondary antibody binding non-specifically.[8] | - Run controls with isotype-specific antibodies.[5] - Perform a control with only the secondary antibody to check for non-specific binding.[8] |
References
- 1. Immunofluorescence in Cell Lines [atlasantibodies.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. hellobio.com [hellobio.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. health.uconn.edu [health.uconn.edu]
- 7. Visualizing Protein Localizations in Fixed Cells: Caveats and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Analysis and Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
Application Notes and Protocols: The Synergistic Anti-Tumor Activity of Olaparib in Combination with Temozolomide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the investigational use of Olaparib (B1684210), a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in combination with Temozolomide (B1682018) (TMZ), a DNA alkylating agent. The combination therapy is based on the principle of synthetic lethality, where the simultaneous inhibition of two key DNA damage repair pathways results in cancer cell death. Temozolomide induces DNA lesions, primarily single-strand breaks (SSBs), which are recognized and repaired by the PARP-mediated base excision repair (BER) pathway. Olaparib inhibits PARP, trapping it on the DNA at the site of the SSB. During DNA replication, these trapped PARP-DNA complexes lead to replication fork collapse and the formation of highly cytotoxic double-strand breaks (DSBs). In tumors with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to apoptosis and tumor regression. This combination has shown promising results in various preclinical and clinical settings, particularly in cancers with inherent DNA repair deficiencies or those where Temozolomide is a standard of care.
Mechanism of Action: Synergistic Induction of DNA Damage
The synergistic cytotoxicity of Olaparib and Temozolomide stems from a multi-step process that ultimately leads to the accumulation of irreparable DNA damage in cancer cells.
-
Temozolomide-Induced DNA Damage: Temozolomide is an alkylating agent that methylates DNA bases. This damage is primarily recognized by the Base Excision Repair (BER) pathway, which creates single-strand breaks (SSBs) as repair intermediates.
-
PARP Inhibition and Trapping: The PARP1 enzyme is a key sensor of SSBs and is recruited to the damage site to initiate repair. Olaparib not only inhibits the catalytic activity of PARP1 but also traps it onto the DNA at the site of the SSB.
-
Replication Fork Collapse and DSB Formation: As the cell enters the S-phase of the cell cycle, the DNA replication machinery encounters the trapped PARP-DNA complex. This leads to the collapse of the replication fork and the generation of a DNA double-strand break (DSB), a highly lethal form of DNA damage.[1][2]
-
Synthetic Lethality in HR-Deficient Cells: In healthy cells, DSBs are efficiently repaired by the Homologous Recombination (HR) pathway. However, many cancer cells harbor defects in HR pathway genes (e.g., BRCA1, BRCA2). In these HR-deficient cells, the DSBs generated by the Olaparib-TMZ combination cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.
Caption: Mechanism of action for Olaparib and Temozolomide combination therapy.
Quantitative Data Summary
Preclinical Data: In Vitro Cytotoxicity
The combination of Olaparib and Temozolomide has demonstrated enhanced cytotoxicity in various cancer cell lines compared to either agent alone.
| Cell Line | Cancer Type | Olaparib IC50 (µM) | Combination Effect with Temozolomide | Reference |
| U87MG | Glioblastoma | 228 | Enhanced TMZ-induced cytotoxicity | [3] |
| U251MG | Glioblastoma | 177 | Enhanced TMZ-induced cytotoxicity | [3] |
| T98G | Glioblastoma | 260 | Enhanced TMZ-induced cytotoxicity | [3] |
| JN-DSRCT-1 | Desmoplastic Small Round Cell Tumor | 1.38 ± 0.2 | Synergistic interaction (CI < 1.0) | [4] |
IC50: Half-maximal inhibitory concentration. CI: Combination Index.
Clinical Data: Efficacy in Human Trials
Clinical trials have evaluated the Olaparib and Temozolomide combination in several advanced cancers, showing significant clinical activity.
| Cancer Type | Trial Identifier | Phase | Recommended Phase 2 Dose (RP2D) | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| Relapsed Small Cell Lung Cancer | NCT02446704 | I/II | Olaparib 200 mg BID + TMZ 75 mg/m² (Days 1-7 of 21-day cycle) | 41.7% | 4.2 months | [5][6][7] |
| Advanced Uterine Leiomyosarcoma | NCT03880019 | II | Olaparib 200 mg BID + TMZ 75 mg/m² (Days 1-7 of 21-day cycle) | 27% | 6.9 months | [8][9][10][11] |
| Relapsed Glioblastoma | NCT01390571 | I | Olaparib 150 mg (3 days/week) + TMZ 75 mg/m² (Daily for 42 days) | 45% of patients progression-free at 6 months | Not Reported | [12][13][14] |
BID: Twice daily.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol outlines the measurement of cell viability in response to Olaparib and Temozolomide using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: Workflow for the in vitro MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
Olaparib and Temozolomide stock solutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight.[15]
-
Drug Treatment: Prepare serial dilutions of Olaparib, Temozolomide, and their combination in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only control wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine the IC50 values for each treatment condition.
Protocol 2: Immunofluorescence Staining for DNA Damage (γH2AX Foci)
This protocol describes the detection of DNA double-strand breaks through immunofluorescent staining of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
Olaparib and Temozolomide
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with Olaparib, Temozolomide, or the combination for the desired duration (e.g., 24 hours).
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[16]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.[16]
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody (diluted in blocking solution, e.g., 1:500) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody (e.g., 1:200) for 1-2 hours at room temperature in the dark.[17]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using antifade mounting medium.[16]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci indicates an increase in DNA double-strand breaks.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of the Olaparib and Temozolomide combination in a subcutaneous xenograft mouse model.
Caption: Workflow for an in vivo xenograft efficacy study.
Materials:
-
Cancer cell line
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Matrigel (optional)
-
Olaparib and Temozolomide formulations for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁷ cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.[18]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Olaparib alone, Temozolomide alone, Olaparib + Temozolomide).[18]
-
Drug Administration: Administer the drugs according to the clinically relevant dosing schedule (e.g., daily oral gavage for 21 days).[18]
-
Efficacy Monitoring: Measure tumor volume and body weight twice weekly. Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Efficacy is determined by comparing the tumor growth inhibition in the treatment groups relative to the vehicle control. Kaplan-Meier survival analysis can also be performed.[19]
References
- 1. Alkylation DNA damage in combination with PARP inhibition results in formation of S-phase-dependent double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitization to radiation and alkylating agents by inhibitors of poly(ADP-ribose) polymerase is enhanced in cells deficient in DNA double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olaparib and temozolomide in desmoplastic small round cell tumors: a promising combination in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Olaparib and Temozolomide in Relapsed Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combination Olaparib and Temozolomide in Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II Study of Olaparib and Temozolomide for Advanced Uterine Leiomyosarcoma (NCI Protocol 10250) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II Study of Olaparib and Temozolomide for Advanced Uterine Leiomyosarcoma (NCI Protocol 10250) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. Pharmacokinetics, safety, and tolerability of olaparib and temozolomide for recurrent glioblastoma: results of the phase I OPARATIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Cancer-Targeting Compound 1" solubility issues and solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with Cancer-Targeting Compound 1 (CTC1).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound (CTC1)?
A1: CTC1 is a highly potent kinase inhibitor with low intrinsic aqueous solubility. It is a lipophilic molecule, classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility. Its solubility is highly dependent on the solvent, pH, and presence of solubilizing agents. It is freely soluble in organic solvents like DMSO and DMF but precipitates rapidly when diluted into aqueous media, such as cell culture media or phosphate-buffered saline (PBS).
Q2: My CTC1 precipitated after I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common issue due to the low aqueous solubility of CTC1. The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to minimize its effect on the experiment. If precipitation occurs, consider the following troubleshooting steps outlined in the guide below. For initial experiments, preparing a more dilute stock solution in DMSO or using a co-solvent system may be necessary.
Q3: Can I use surfactants or cyclodextrins to improve the solubility of CTC1 in my cell-based assays?
A3: Yes, formulation strategies using non-ionic surfactants like Tween® 80 or cyclodextrins (e.g., HP-β-CD) can significantly improve the aqueous solubility of CTC1. However, it is crucial to first establish a dose-response curve for the excipient alone with your cell line to ensure it does not cause cytotoxicity or interfere with the assay readout at the concentrations used. A summary of compatible excipients can be found in the data tables below.
Q4: How does pH affect the solubility of CTC1?
A4: CTC1 contains an ionizable group with a pKa of 4.5. Consequently, its solubility is pH-dependent. It exhibits higher solubility in acidic conditions (pH < 4.0) and significantly lower solubility in neutral to basic conditions (pH 6.0 - 8.0), which are typical for cell culture and physiological buffers. When designing your experiments, using a buffer system that maintains a slightly acidic pH may be beneficial, if compatible with your experimental model.
Troubleshooting Guide: Compound Precipitation
If you observe precipitation of CTC1 during your experiments, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for CTC1 precipitation.
Quantitative Data Summary
Table 1: Solubility of CTC1 in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Classification |
| Dimethyl Sulfoxide (DMSO) | > 100 | Freely Soluble |
| Dimethylformamide (DMF) | > 100 | Freely Soluble |
| Ethanol (100%) | 15.2 | Soluble |
| Methanol | 8.5 | Sparingly Soluble |
| Water (pH 7.0) | < 0.001 | Practically Insoluble |
| PBS (pH 7.4) | < 0.001 | Practically Insoluble |
Table 2: Kinetic Solubility of CTC1 in Aqueous Buffers
This experiment measures the concentration of CTC1 that remains in solution after diluting a DMSO stock into the buffer and incubating for 2 hours.
| Aqueous Buffer (with 0.5% DMSO) | pH | Kinetic Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.8 ± 0.2 |
| DMEM + 10% FBS | 7.4 | 1.5 ± 0.3 |
| Citrate Buffer | 4.0 | 12.5 ± 1.1 |
| Tris Buffer | 8.0 | 0.5 ± 0.1 |
Table 3: Effect of Solubilizing Agents on CTC1 Solubility in PBS (pH 7.4)
| Excipient | Concentration (%) | Apparent Solubility (µM) | Fold Increase |
| None (Control) | 0 | 0.8 | 1.0x |
| Tween® 80 | 0.1 | 5.2 | 6.5x |
| Tween® 80 | 0.5 | 15.8 | 19.8x |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1.0 | 25.4 | 31.8x |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 5.0 | 98.1 | 122.6x |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of CTC1 in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution into Buffer: Add 2 µL of each DMSO stock concentration to 98 µL of the target aqueous buffer (e.g., PBS, cell culture media) in a 96-well plate. This maintains a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Precipitate Removal: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of soluble CTC1 using a validated analytical method, such as LC-MS/MS or HPLC-UV.
Caption: Workflow for the Kinetic Solubility Assay.
CTC1 Signaling Pathway Context
While solubility is a physicochemical property, it directly impacts the ability of CTC1 to reach its intracellular target. CTC1 is an inhibitor of the PI3K/Akt/mTOR pathway, which is commonly hyperactivated in cancer. Ensuring CTC1 remains in solution is critical for it to cross the cell membrane and engage with its target, PI3K.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by CTC1.
Technical Support Center: Optimizing "Cancer-Targeting Compound 1" Concentration for Apoptosis Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Cancer-Targeting Compound 1" to induce apoptosis in cancer cells. The information is designed to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of "this compound"?
A1: "this compound" is a selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Bcl-2 is an anti-apoptotic protein that prevents programmed cell death.[1][3][4] By binding to Bcl-2, "this compound" displaces pro-apoptotic proteins, which then trigger the mitochondrial pathway of apoptosis.[1][5] This leads to the activation of caspases and subsequent execution of cell death.[1]
Q2: How do I determine the optimal concentration of "this compound" for my experiments?
A2: The optimal concentration is cell-line specific and should be determined empirically. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth or viability by 50%.[6][7] This can be achieved using a cell viability assay such as the MTT or MTS assay.[8][9]
Q3: How long should I treat my cells with "this compound" to observe apoptosis?
A3: The time required to observe apoptosis can vary depending on the cell line and the concentration of the compound used. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis.[10] Measuring apoptosis too early may result in a signal that is too low to detect, while measuring too late may lead to secondary necrosis.[10]
Q4: Can "this compound" induce other forms of cell death besides apoptosis?
A4: While "this compound" is designed to specifically induce apoptosis, it is possible that at high concentrations or in certain cell lines, other forms of cell death, such as necrosis, could be triggered.[10][11] It is important to use appropriate assays to distinguish between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) staining.[12][13]
Troubleshooting Guides
Issue 1: Low or no apoptosis detected after treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Test a range of concentrations around the expected IC50.[6][14] |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of apoptotic activity.[10] |
| Cell Line Resistance | Some cell lines may be resistant to Bcl-2 inhibition due to the expression of other anti-apoptotic proteins like Mcl-1.[3] Consider combination therapies or alternative compounds. |
| Incorrect Assay Timing | Ensure you are performing the apoptosis assay at the optimal time point determined from your time-course experiment. Early apoptotic events may be missed if the assay is performed too late.[10] |
| Compound Degradation | Ensure "this compound" is stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
Issue 2: High background or false positives in the control group.
| Possible Cause | Troubleshooting Step |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or starved cells can undergo spontaneous apoptosis.[15] |
| Harsh Cell Handling | Avoid excessive centrifugation speeds or vigorous pipetting, which can cause mechanical damage to cells and lead to false-positive PI staining.[12][15] |
| Contamination | Regularly check cell cultures for microbial or mycoplasma contamination, which can affect cell viability. |
| Reagent Issues | Use fresh, high-quality reagents and buffers for your assays. Ensure proper storage of all components. |
Issue 3: Difficulty interpreting Annexin V/PI staining results.
| Annexin V/PI Staining Pattern | Interpretation |
| Annexin V (-) / PI (-) | Viable cells.[12] |
| Annexin V (+) / PI (-) | Early apoptotic cells.[12] |
| Annexin V (+) / PI (+) | Late apoptotic or necrotic cells.[12] |
| Annexin V (-) / PI (+) | Necrotic cells.[12] |
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol is for determining the concentration of "this compound" that inhibits cell viability by 50%.[8][16]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
"this compound"
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Prepare serial dilutions of "this compound" in complete medium.
-
Remove the medium from the wells and add 100 µL of the different compound concentrations. Include a vehicle control (medium with the same concentration of solvent as the compound).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.[6]
Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of "this compound".
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins.[17]
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Lyse treated and control cells and determine the protein concentration.
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.[18]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate.[18] An increase in cleaved caspase-3 and cleaved PARP indicates apoptosis.[19]
Visualizations
Caption: Mechanism of apoptosis induction by "this compound".
Caption: Workflow for optimizing compound concentration and confirming apoptosis.
References
- 1. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells [mdpi.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. yeasenbio.com [yeasenbio.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. benchchem.com [benchchem.com]
- 19. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
"Cancer-Targeting Compound 1" reducing off-target effects in experiments
Technical Support Center: A-1 Generic Cancer-Targeting Compound
Disclaimer: The designation "Cancer-Targeting Compound 1" appears to be a placeholder in scientific literature and patents rather than a specific, identifiable therapeutic agent.[1][2][3] The following technical support guide provides a generalized framework for researchers working with novel cancer-targeting compounds, addressing common experimental challenges, particularly the reduction of off-target effects. This guide is intended to be adapted with specific details of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to characterize the on-target and off-target effects of a new cancer-targeting compound?
A1: Initial characterization should involve a multi-pronged approach. First, perform a dose-response study using a panel of cancer cell lines with known genetic backgrounds to determine the compound's potency (IC50/EC50). Concurrently, test the compound on non-tumorigenic cell lines to assess its selectivity index, which is a primary indicator of potential off-target toxicity.[4] For a more in-depth analysis, affinity-based proteomic techniques, such as using biotin-conjugated derivatives of the compound, can help identify molecular targets.[4]
Q2: How can I minimize off-target effects observed in my cell culture experiments?
A2: Minimizing off-target effects often involves optimizing the experimental conditions. Consider the following:
-
Concentration: Use the lowest effective concentration of the compound that still elicits the desired on-target effect.
-
Incubation Time: Shorten the incubation period to the minimum time required to observe the on-target effect, as prolonged exposure can lead to the activation of secondary, off-target pathways.
-
Cell Line Specificity: Ensure the chosen cell line is appropriate for the target pathway being investigated. Overexpression or absence of the target protein can influence off-target binding.
-
Combination Therapy: In some cases, combining the compound with another agent can allow for lower, more specific doses of each, reducing the likelihood of off-target effects.[5][6]
Q3: What in vivo studies are essential for evaluating the efficacy and toxicity of a new cancer-targeting compound?
A3: Preclinical in vivo studies are crucial for assessing the therapeutic potential of a compound. Key experiments include:
-
Xenograft Models: Tumor-bearing animal models (e.g., mice) are used to evaluate the compound's ability to inhibit tumor growth.[7] It is important to monitor both tumor volume and the overall health of the animal (e.g., body weight) to assess efficacy and toxicity simultaneously.[7]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies determine how the compound is absorbed, distributed, metabolized, and excreted by the organism (PK) and the effects of the compound on the body (PD). This information is vital for determining appropriate dosing regimens.
-
Toxicity Studies: Comprehensive toxicity studies in animal models are necessary to identify any potential adverse effects on major organs and systems before considering clinical trials.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Tumorigenic Cell Lines
| Possible Cause | Troubleshooting Step |
| Compound Concentration Too High | Perform a detailed dose-response curve to identify a therapeutic window where cancer cells are more sensitive than non-tumorigenic cells. |
| Off-Target Binding | Utilize computational modeling to predict potential off-target interactions. Modify the compound's chemical structure to improve target specificity. |
| Metabolite Toxicity | Analyze the compound's metabolites in cell culture media to determine if a breakdown product is causing the observed toxicity. |
Issue 2: Inconsistent Anti-Tumor Activity in Xenograft Models
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Reformulate the compound to improve its solubility and stability in the delivery vehicle.[4] Consider alternative routes of administration. |
| Rapid Metabolism | Conduct pharmacokinetic studies to determine the compound's half-life in vivo. Adjust the dosing frequency accordingly. |
| Tumor Heterogeneity | Characterize the genetic and phenotypic heterogeneity of the xenograft tumors, as this can lead to varied responses. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of a Generic Cancer-Targeting Compound
| Cell Line | Cancer Type | Target Expression | IC50 (µM) | Selectivity Index (vs. Normal) |
| Cancer Cell Line A | Breast | High | 0.5 | 20 |
| Cancer Cell Line B | Lung | Medium | 2.1 | 4.8 |
| Cancer Cell Line C | Breast | Low | 8.5 | 1.2 |
| Non-Tumorigenic Line 1 | Normal Breast | Low | 10.0 | - |
Table 2: In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Daily | 0 | +2 |
| Compound (Low Dose) | 10 | Daily | 45 | -3 |
| Compound (High Dose) | 30 | Daily | 78 | -9 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the cancer-targeting compound in culture media. Replace the existing media with the compound-containing media. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Inhibition of a kinase in a signaling pathway.
Caption: A typical workflow from in vitro to in vivo experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 丁香通-异常行为检测 [m.biomart.cn]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Targeting energy, nucleotide, and DNA synthesis in cancer [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
Improving the bioavailability of "Cancer-Targeting Compound 1" in vivo
Welcome to the technical support center for Cancer-Targeting Compound 1 (CTC1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of CTC1. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CTC1) and what are its primary characteristics?
A1: this compound (CTC1) is a potent, synthetic small molecule inhibitor of Tumor Progression Kinase 1 (TPK1), a key enzyme in a signaling pathway frequently dysregulated in several solid tumors. While CTC1 demonstrates high efficacy in in vitro assays, it is a highly hydrophobic molecule, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound. This inherent hydrophobicity leads to poor aqueous solubility, which is the primary hurdle to achieving adequate oral bioavailability.
Q2: What are the main challenges affecting the in vivo bioavailability of CTC1?
A2: The principal challenge is CTC1's low aqueous solubility, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2] A secondary challenge is its susceptibility to first-pass metabolism in the liver, primarily by cytochrome P450 3A4 (CYP3A4) enzymes. The combination of poor dissolution and significant pre-systemic metabolism results in low and variable plasma concentrations after oral administration.
Q3: What formulation strategies are recommended to enhance the oral bioavailability of CTC1?
A3: Several strategies can be employed to overcome CTC1's low solubility.[1][3] For preclinical studies, creating a nanosuspension is a highly effective approach.[4] This involves reducing the particle size of CTC1 to the nanometer range, which significantly increases the surface area for dissolution.[1] Other viable strategies include lipid-based formulations (e.g., self-emulsifying drug delivery systems), and solid dispersions, which involve dispersing CTC1 in a hydrophilic carrier.[1][3]
Q4: How should I determine the pharmacokinetic profile of a new CTC1 formulation?
A4: A standard pharmacokinetic (PK) study in a rodent model, such as mice or rats, is recommended.[5][6] This involves administering the CTC1 formulation via the desired route (e.g., oral gavage) and a parallel group via intravenous (IV) injection.[7] Blood samples are collected at multiple time points post-administration, and the plasma concentration of CTC1 is quantified using a validated analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[8] The data are then used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve). Absolute bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from IV administration.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with CTC1.
Problem: High variability in plasma concentrations between animals in the same dosing group.
-
Q: My plasma concentration data shows a high degree of variability between mice that received the same oral dose of CTC1. What could be the cause?
-
A1: Inconsistent Dosing Technique: Oral gavage requires precise technique.[9] Ensure that the dosing needle is correctly placed in the stomach and not the esophagus or trachea. Inconsistent delivery can lead to reflux or incorrect dosing volume. The use of colored dye in a practice run with a separate cohort of animals can help validate technique.
-
A2: Formulation Instability: If CTC1 precipitates out of the formulation vehicle before or during administration, each animal will receive a different effective dose. Before dosing, vortex your formulation thoroughly and keep it under gentle agitation between administrations. Check for any visible precipitation.
-
A3: Physiological Differences: Factors such as the fed/fasted state of the animals can significantly impact the absorption of hydrophobic compounds.[5] Ensure all animals are fasted for a consistent period (e.g., 4-6 hours) before dosing, with water provided ad libitum.
-
Problem: Poor or no tumor growth inhibition in xenograft models despite high in vitro potency.
-
Q: CTC1 is highly effective against my cancer cell line in 2D culture, but I see minimal effect on tumor growth in my mouse xenograft model. Why is this happening?
-
A1: Insufficient Bioavailability: This is the most common reason for a disconnect between in vitro and in vivo results.[10] The concentration of CTC1 reaching the tumor tissue may be below the therapeutic threshold. You must first conduct a PK study (see Protocol 2) to confirm that your formulation provides adequate systemic exposure.
-
A2: Inadequate Target Engagement: Even with sufficient plasma concentration, the drug may not be reaching its target within the tumor tissue at a high enough concentration. After a treatment period, you should collect tumor samples and perform pharmacodynamic (PD) analysis, such as a Western blot for the phosphorylated form of TPK1, to confirm that CTC1 is inhibiting its target in situ.
-
A3: Complex Tumor Microenvironment: In vitro 2D cultures do not replicate the complexity of a solid tumor, which includes stromal cells, extracellular matrix, and poor vascularization.[10][11] These factors can create physical barriers to drug penetration. Consider using more advanced models like patient-derived xenografts (PDXs) which better represent human tumors.[12]
-
Problem: CTC1 precipitates from the formulation vehicle during preparation.
-
Q: I'm trying to prepare a simple suspension of CTC1 in a vehicle like 0.5% methylcellulose, but it keeps crashing out of solution. What should I do?
-
A1: Reduce Particle Size First: Before suspending, reduce the particle size of the raw CTC1 powder. Micronization via techniques like jet milling or conversion to a nanocrystal form can dramatically improve the stability of a suspension.[1][4]
-
A2: Use a Wetting Agent: The hydrophobicity of CTC1 prevents it from being easily wetted by aqueous vehicles. Add a small amount (e.g., 0.1-0.5%) of a surfactant like Tween® 80 or Poloxamer 188 to the vehicle. The surfactant will coat the surface of the CTC1 particles, reducing interfacial tension and improving dispersion.
-
A3: Consider a Different Formulation Approach: A simple suspension may not be adequate for CTC1. Switching to a co-solvent system (e.g., using PEG400, DMSO) or a lipid-based formulation may be necessary to fully solubilize the compound.[1][2] However, be mindful of potential vehicle toxicity with co-solvents.
-
Data Presentation: Pharmacokinetic Parameters
The following table summarizes representative pharmacokinetic data from a pilot study in mice, comparing a simple suspension of CTC1 to a nanosuspension formulation.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (F%) |
| Simple Suspension | 50 | 150 ± 45 | 4.0 | 980 ± 210 | ~3% |
| Nanosuspension | 50 | 950 ± 180 | 2.0 | 7200 ± 950 | ~25% |
| Intravenous (IV) | 5 | 2800 ± 400 | 0.08 | 2900 ± 350 | 100% |
| Data are presented as mean ± standard deviation (n=5 mice per group). |
Visualizations
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: Preparation of a CTC1 Nanosuspension Formulation
This protocol describes the preparation of a CTC1 nanosuspension for oral administration in mice using a probe sonication method.
Materials:
-
This compound (CTC1) powder
-
Poloxamer 188 (or other suitable stabilizer)
-
Sterile, deionized water
-
Probe sonicator with a microtip
-
Glass beaker or vial
-
Ice bath
Methodology:
-
Prepare Stabilizer Solution: Prepare a 2% (w/v) solution of Poloxamer 188 in deionized water. For example, dissolve 200 mg of Poloxamer 188 in 10 mL of water. Ensure it is fully dissolved.
-
Create Pre-suspension: Weigh the required amount of CTC1 powder. Add it to the stabilizer solution to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg dosing volume).
-
Coarse Homogenization: Vigorously vortex the mixture for 1-2 minutes to create a coarse, uniform suspension.
-
Probe Sonication: Place the vial containing the suspension in an ice bath to dissipate heat generated during sonication. Insert the microtip of the probe sonicator approximately halfway into the liquid, avoiding contact with the vial walls.
-
Sonication Parameters: Sonicate the suspension using a pulsed setting (e.g., 5 seconds ON, 10 seconds OFF) at approximately 40-50% amplitude. The total energy input will need to be optimized, but a typical duration is 15-30 minutes of total ON time.
-
Quality Control: After sonication, the formulation should appear as a stable, milky-white, homogenous liquid with no visible aggregates. Particle size should be confirmed using Dynamic Light Scattering (DLS) to be in the target range (e.g., 100-400 nm).
-
Storage: Store the nanosuspension at 4°C and use within 24-48 hours. Always vortex thoroughly before each use.
Protocol 2: Pharmacokinetic (PK) Study in Mice via Oral Gavage
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of a CTC1 formulation in mice.[5]
Animals:
-
Male or female C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
Use n=3-5 mice per time point or per group for serial sampling.
Methodology:
-
Fasting: Fast the mice for 4-6 hours prior to dosing to reduce variability in gut absorption. Water should be available at all times.
-
Dosing:
-
Accurately weigh each animal immediately before dosing.
-
Vortex the CTC1 formulation vigorously to ensure homogeneity.
-
Administer the formulation via oral gavage at a precise volume based on body weight (e.g., 10 mL/kg). Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for mice).[9]
-
For the IV group, administer a solubilized form of CTC1 via tail vein injection at a lower dose (e.g., 5 mg/kg).
-
-
Blood Collection:
-
Collect blood samples (approx. 20-50 µL) at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Use an appropriate method such as submandibular or saphenous vein bleeding.
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully transfer the supernatant (plasma) to a new, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of CTC1 in the plasma samples using a validated LC-MS/MS method.[8]
-
Plot the mean plasma concentration versus time and use pharmacokinetic software to calculate key parameters.
-
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 10. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 11. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Overcoming Resistance to Cancer-Targeting Compound 1 in MCF-7 Breast Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Cancer-Targeting Compound 1" in the context of acquired resistance in the MCF-7 breast cancer cell line. Our guidance is tailored to address specific experimental challenges and provide detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational agent designed to target and inhibit the estrogen receptor (ER) signaling pathway, which is a key driver in the proliferation of ER-positive breast cancer cells like MCF-7.
Q2: We are observing a decrease in the efficacy of this compound in our long-term MCF-7 cultures. What is a potential mechanism for this acquired resistance?
A2: A common mechanism for acquired resistance to ER-targeted therapies in MCF-7 cells is the activation of alternative signaling pathways that promote cell survival and proliferation. One of the most frequently observed mechanisms is the upregulation of the PI3K/Akt/mTOR signaling pathway. This bypass pathway can compensate for the inhibition of ER signaling, leading to reduced drug efficacy.
Q3: How can we confirm if the PI3K/Akt/mTOR pathway is activated in our resistant MCF-7 cells?
A3: To confirm the activation of the PI3K/Akt/mTOR pathway, you can perform a Western blot analysis to compare the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, S6K) between your resistant and parental (sensitive) MCF-7 cell lines. Increased phosphorylation in the resistant line would indicate pathway activation.
Q4: If the PI3K/Akt/mTOR pathway is activated, how can we potentially overcome resistance to this compound?
A4: One strategy to overcome this resistance is to co-treat the resistant cells with this compound and a specific inhibitor of the PI3K/Akt/mTOR pathway. This combination therapy can simultaneously block both the primary target and the escape pathway, potentially restoring sensitivity.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values for this compound between experiments. | - Inconsistent cell seeding density.- Variation in cell passage number.- Edge effects in microplates. | - Ensure a homogenous single-cell suspension before seeding.- Use cells within a consistent and low passage number range.- Avoid using the outer wells of the microplate or fill them with sterile media to maintain humidity.[1] |
| No significant difference in cell viability between parental and suspected resistant MCF-7 cells after treatment. | - Resistance has not been fully established.- The concentration of this compound is too high, causing non-specific toxicity. | - Continue the resistance induction protocol for several more passages.- Perform a dose-response experiment with a wider range of drug concentrations to determine the optimal discriminatory concentration.[1] |
| Western blot shows no increase in p-Akt or p-mTOR in resistant cells. | - The PI3K/Akt/mTOR pathway is not the primary resistance mechanism.- Poor antibody quality or incorrect protocol. | - Investigate other potential resistance mechanisms, such as mutations in the ER gene or upregulation of other growth factor receptor pathways.- Validate your antibodies using positive controls and optimize the Western blot protocol. |
| Combination therapy with a PI3K inhibitor does not restore sensitivity. | - The specific PI3K inhibitor is not effective for the isoform activated in your cells.- Multiple resistance pathways are activated. | - Try inhibitors targeting different nodes of the pathway (e.g., Akt or mTOR inhibitors).- Consider a broader analysis, such as RNA sequencing, to identify other potential bypass pathways.[1] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Parental and Resistant MCF-7 Cells
| Cell Line | IC50 (nM) | Fold Resistance |
| MCF-7 (Parental) | 10 | - |
| MCF-7-R (Resistant) | 150 | 15 |
Table 2: Effect of Combination Therapy on Cell Viability in MCF-7-R Cells
| Treatment | Concentration (nM) | % Cell Viability |
| Vehicle Control | - | 100 |
| This compound | 150 | 85 |
| PI3K Inhibitor (GDC-0941) | 50 | 70 |
| Compound 1 + GDC-0941 | 150 + 50 | 35 |
Detailed Experimental Protocols
Protocol 1: Establishment of Resistant MCF-7 Cell Line (MCF-7-R)
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound in the parental MCF-7 cell line using a cell viability assay such as MTT or CCK-8.[2]
-
Initial Drug Exposure: Culture MCF-7 cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner.[3] A typical escalation might be from IC20 to IC50, and then gradually increasing to 2x, 5x, and 10x the initial IC50.[3]
-
Monitoring and Maintenance: At each concentration, allow the cells to stabilize and resume normal proliferation before the next dose escalation. This process can take several months.
-
Confirmation of Resistance: Once the cells are able to proliferate in a high concentration of the compound (e.g., 10x the parental IC50), confirm the resistance by re-evaluating the IC50 and comparing it to the parental cell line.[4] A significant increase in the IC50 value indicates the establishment of a resistant cell line.[5]
-
Cryopreservation: Cryopreserve the resistant cell line at a low passage number to ensure a consistent stock.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway
-
Cell Lysis: Plate parental MCF-7 and resistant MCF-7-R cells. After reaching 70-80% confluency, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Signaling pathways in MCF-7 cells and the inhibitory effect of Compound 1.
Caption: Workflow for investigating and overcoming resistance to Compound 1.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
"Cancer-Targeting Compound 1" protocol modifications for enhanced efficacy
Compound Name: Cancer-Targeting Compound 1 (CTC1) Mechanism of Action: A highly selective, allosteric inhibitor of MEK1 and MEK2 kinases.[1][2]
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance to enhance the efficacy of this compound (CTC1) in preclinical research. CTC1 is a potent small molecule that targets the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CTC1?
A1: CTC1 is an allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases.[1][2] By binding to a unique pocket adjacent to the ATP-binding site, CTC1 locks MEK1/2 in an inactive conformation.[2][4] This prevents the phosphorylation and activation of their only known substrates, the ERK1 and ERK2 kinases.[2][5] Inhibition of the RAS-RAF-MEK-ERK pathway ultimately suppresses tumor cell proliferation and survival.[1][5]
Q2: In which cancer types or cell lines is CTC1 expected to be most effective?
A2: CTC1 is most effective in cancer cells with activating mutations in upstream components of the MAPK pathway, such as BRAF (e.g., V600E) or KRAS mutations.[4][5] Its efficacy is generally highest in cell lines derived from melanomas, colorectal cancers, and non-small cell lung cancers that harbor these mutations.[4][6]
Q3: What is a typical starting concentration range for in vitro experiments?
A3: The optimal concentration is highly cell-line dependent. For initial dose-response experiments, a broad concentration range from 1 nM to 10 µM is recommended. The IC50 (half-maximal inhibitory concentration) for sensitive cell lines often falls within the low nanomolar to micromolar range. Refer to the data table below for examples.[7][8]
Q4: How should I prepare and store CTC1?
A4: CTC1 is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to prevent solvent-induced toxicity.[7]
Q5: What is the recommended duration of treatment for cell-based assays?
A5: The optimal incubation time depends on the experimental endpoint.
-
For signaling studies (e.g., p-ERK inhibition): Short incubation times of 1 to 6 hours are usually sufficient to observe maximal inhibition of ERK phosphorylation.
-
For cell viability or proliferation assays: Longer incubation periods of 48 to 72 hours are typically required to observe significant effects on cell growth.[7]
-
For cell cycle analysis: A 24 to 48-hour incubation is often needed to detect cell cycle arrest.[7]
Troubleshooting Guide
Issue 1: No significant decrease in cell viability is observed after CTC1 treatment.
| Possible Cause | Suggested Solution |
| 1. Sub-optimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 20 µM) to determine the IC50 for your specific cell line.[7] |
| 2. Insufficient Treatment Duration | Extend the treatment duration. Run a time-course experiment (e.g., 24, 48, 72, and 96 hours) to find the optimal endpoint. |
| 3. Intrinsic or Acquired Resistance | The cell line may have intrinsic resistance. This can be due to mutations that bypass MEK or activation of parallel survival pathways like the PI3K/AKT pathway.[9][10] Confirm target engagement by measuring p-ERK levels via Western blot. Consider combination therapies, such as adding a PI3K inhibitor.[8][] |
| 4. Compound Inactivity | Ensure the compound has been stored correctly and that the DMSO stock is not degraded. Test the compound on a known sensitive positive control cell line (e.g., A375 melanoma cells with a BRAF V600E mutation). |
Issue 2: Western blot shows inconsistent or no inhibition of phospho-ERK (p-ERK).
| Possible Cause | Suggested Solution |
| 1. Incorrect Timing of Lysate Collection | Collect cell lysates at an earlier time point. Maximal p-ERK inhibition can often be observed within 1-4 hours of treatment.[12] |
| 2. Feedback Reactivation of Pathway | Inhibition of MEK can relieve ERK-dependent negative feedback, leading to increased RAF activity.[4][] This can cause a transient rebound in MAPK signaling. Assess p-ERK at multiple early time points (e.g., 30 min, 1h, 2h, 4h). |
| 3. Technical Issues with Western Blot | Ensure phosphatase inhibitors are included in the lysis buffer to protect protein phosphorylation status. Use high-quality, validated antibodies for both phospho-ERK (pT202/pY204) and total ERK.[13] Run appropriate controls, including untreated and vehicle-treated cells. |
| 4. Low Basal p-ERK Levels | If the cell line has low basal MAPK pathway activity, stimulate the cells with a growth factor (e.g., EGF or FGF) for 15-30 minutes prior to CTC1 treatment and lysis to create a larger dynamic range for observing inhibition. |
Issue 3: High background or toxicity observed in control (vehicle-treated) wells.
| Possible Cause | Suggested Solution |
| 1. DMSO Toxicity | Ensure the final concentration of DMSO in the culture medium is non-toxic, typically ≤ 0.1%. Test a range of DMSO concentrations on your cells to determine their tolerance. |
| 2. Cell Plating Density | Cells may have been seeded too sparsely or too densely. Optimize the cell seeding density so that cells in control wells are in the logarithmic growth phase at the end of the experiment. |
| 3. Assay Interference | The compound may interfere with the viability assay itself (e.g., reducing MTT reagent). Run a cell-free control with media, CTC1, and the assay reagent to check for direct chemical interactions. |
Data Presentation
Table 1: Comparative Efficacy (IC50) of CTC1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | CTC1 IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 15 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 55 |
| HCT-116 | Colorectal Carcinoma | KRAS G13D | 250 |
| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C | 800 |
| MCF-7 | Breast Cancer | PIK3CA E545K | >10,000 |
| PC-3 | Prostate Cancer | PTEN null | >10,000 |
Data are hypothetical but representative of typical MEK inhibitor activity.
Table 2: Dose-Dependent Inhibition of ERK Phosphorylation by CTC1
| CTC1 Concentration (nM) | p-ERK / Total ERK Ratio (Normalized) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.40 |
| 100 | 0.05 |
| 1000 | <0.01 |
Results based on Western blot densitometry in A375 cells after 2-hour treatment.
Visualizations and Diagrams
Signaling Pathway
Caption: The MAPK signaling pathway and the inhibitory action of CTC1.
Experimental Workflow
Caption: Workflow for determining the IC50 of CTC1 using a cell viability assay.
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK1/2 Inhibition
This protocol details the steps to assess the inhibition of ERK1/2 phosphorylation at Thr202/Tyr204 following treatment with CTC1.
Materials:
-
6-well tissue culture plates
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2[13]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding: Seed cells (e.g., A375) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of CTC1 (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) and resolve by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15] Incubate the membrane with the primary antibody for p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[15]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature. Wash again and apply the ECL substrate.[14]
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[12][15]
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of CTC1 by measuring metabolic activity.[16]
Materials:
-
96-well clear tissue culture plates
-
CTC1 stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Incubate overnight to allow for attachment.[17]
-
Compound Preparation and Treatment: Prepare serial dilutions of CTC1 in complete culture medium. A typical range would be from 0.1 nM to 10 µM. Include a vehicle control (medium with the highest final concentration of DMSO).
-
Incubation: Carefully remove the old medium and add 100 µL of the medium containing the various CTC1 concentrations to the appropriate wells. Incubate the plate for 48-72 hours at 37°C and 5% CO2.[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[16][18]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[18]
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability versus the log of the CTC1 concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
References
- 1. news-medical.net [news-medical.net]
- 2. grokipedia.com [grokipedia.com]
- 3. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 6. MEK inhibitor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 12. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Cancer-Targeting Compound 1" stability and storage best practices
This guide provides researchers, scientists, and drug development professionals with best practices for the stability and storage of Cancer-Targeting Compound 1, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of Compound 1?
A: For long-term storage, the lyophilized powder of Compound 1 should be stored at -20°C or -80°C in a tightly sealed vial with a desiccant.[1] Many compounds are stable for short periods at warmer temperatures, such as during shipping.[2] However, upon receipt, the vial should be transferred to the recommended long-term storage temperature.[2] Some compounds are hygroscopic and can absorb atmospheric moisture, which may impact stability, so storage in a desiccator is recommended.[1]
Q2: How do I properly reconstitute lyophilized Compound 1?
A: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[2] Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the compound by adding the appropriate solvent (e.g., high-purity, anhydrous DMSO) as indicated on the product datasheet to create a stock solution.[1][2] To ensure the compound is fully dissolved, vortex or sonicate the vial.[1] For many small molecules, stock solutions are prepared at a high concentration (e.g., 10-100 mM) in 100% DMSO.[3]
Q3: What are the recommended storage conditions for Compound 1 stock solutions?
A: Stock solutions of Compound 1 in an organic solvent like DMSO can typically be stored at -20°C for up to three months.[1] For longer-term storage, aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C. DMSO is hygroscopic, meaning it readily absorbs water from the air, which can cause compound degradation; ensure vials are tightly sealed.[4]
Q4: My Compound 1 precipitated when I diluted the DMSO stock into my aqueous cell culture medium. What should I do?
A: This is a common issue for hydrophobic compounds, often called "crashing out."[3][5] It occurs when the compound's solubility limit is exceeded as the solvent changes from organic (DMSO) to aqueous.[3][5]
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try reducing the final concentration in your assay.[3][5]
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.[3]
-
Perform Serial Dilutions: Instead of a single large dilution, create an intermediate dilution of your DMSO stock in pre-warmed media. Add this intermediate solution dropwise to the final volume while gently vortexing.[3]
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should typically be kept below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells and affect compound solubility.[1]
Stability Data
The stability of Compound 1 has been evaluated under various storage conditions. Stability is defined as the percentage of the initial compound remaining, as determined by HPLC analysis.
Table 1: Stability of Lyophilized Compound 1
| Storage Condition | Time | Purity |
| -20°C with Desiccant | 24 Months | >99% |
| 4°C with Desiccant | 12 Months | >98% |
| 25°C (Room Temp) | 1 Month | >95% |
Table 2: Stability of Compound 1 in Solution (10 mM DMSO Stock)
| Storage Condition | Time | Purity | Notes |
| -80°C | 12 Months | >99% | Recommended for long-term storage. |
| -20°C | 3 Months | >99% | Suitable for short-term storage.[1] |
| 4°C | 7 Days | ~95% | Significant degradation observed after 1 week. |
| 25°C (Room Temp) | 24 Hours | ~90% | Not recommended for storage. |
Table 3: Stability of Compound 1 in Aqueous Media (10 µM in DMEM + 10% FBS)
| Storage Condition | Time | Purity | Notes |
| 37°C | 2 Hours | >98% | |
| 37°C | 8 Hours | ~95% | Prepare fresh for experiments longer than a few hours. |
| 37°C | 24 Hours | ~85% | Significant degradation and potential for precipitation.[5] |
Experimental Protocols & Workflows
Protocol: HPLC Stability Assessment
This protocol outlines a method for determining the stability of Compound 1 over time.
-
Preparation of Standards: Prepare a fresh stock solution of Compound 1 in DMSO at 10 mM. Create a standard curve by serially diluting this stock in the appropriate solvent (e.g., DMSO for stock stability, cell culture media for working solution stability).
-
Sample Incubation: Aliquot the Compound 1 solution to be tested into separate vials for each time point and storage condition as outlined in the tables above.
-
Time Point Analysis: At each designated time point (e.g., 0, 3, 6, 12 months), retrieve one sample vial from each storage condition.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradants.[6]
-
Quantification: Calculate the percentage of Compound 1 remaining by comparing the peak area of the parent compound in the test sample to the peak area of the time-zero sample or a freshly prepared standard.
Troubleshooting Guide
References
Technical Support Center: Cancer-Targeting Compound 1 (CTC1) - Large-Scale Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of Cancer-Targeting Compound 1 (CTC1).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Yield in Step 2: Suzuki Coupling Reaction
Question: We are experiencing significantly lower yields (30-40%) than the reported 85-90% in the Step 2 Suzuki coupling reaction during our pilot-scale synthesis. What are the common causes and troubleshooting steps?
Answer: Low yields in the Suzuki coupling of the boronic acid ester with the brominated heterocyclic intermediate are often traced back to catalyst activity, reagent quality, or reaction conditions.
-
Catalyst Inactivation: The palladium catalyst is sensitive to air and impurities.
-
Troubleshooting:
-
Ensure all solvents are rigorously degassed using nitrogen or argon sparging for at least 30 minutes prior to use.
-
Verify the quality of the palladium catalyst; consider purchasing a new batch from a reputable supplier.
-
Perform the reaction under a strict inert atmosphere (nitrogen or argon).
-
-
-
Reagent Quality: The purity of the boronic acid ester is crucial.
-
Troubleshooting:
-
Analyze the boronic acid ester by NMR and LC-MS to check for impurities, particularly boronic acid anhydride (B1165640) which can form during storage.
-
If impurities are detected, recrystallize or re-purify the boronic acid ester before use.
-
-
-
Incorrect Base or Solvent: The choice and amount of base are critical.
-
Troubleshooting:
-
Ensure the potassium carbonate is finely powdered and dry.
-
Verify the water content in the solvent mixture (e.g., 1,4-dioxane (B91453)/water); incorrect ratios can hinder the reaction.
-
-
Summary of Optimized Conditions for Step 2:
| Parameter | Lab-Scale Condition | Recommended Scale-Up Condition | Expected Yield | Purity |
| Catalyst Loading | 1.5 mol% | 0.8 - 1.0 mol% | >85% | >98% |
| Base | 2.0 eq. K2CO3 | 2.2 eq. finely ground K2CO3 | >85% | >98% |
| Solvent Degassing | 3 cycles of vacuum/N2 | N2 sparging for 45 min | >85% | >98% |
| Temperature | 90 °C | 85-90 °C (monitor internal temp) | >85% | >98% |
Difficult Purification of the Final Product (CTC1)
Question: We are struggling with the final purification of CTC1. Column chromatography is not scalable, and recrystallization attempts have resulted in significant product loss. What are the recommended purification strategies for large-scale production?
Answer: The final purification of CTC1 can be challenging due to the presence of structurally similar impurities. A multi-step purification process is often necessary for achieving high purity (>99.5%) required for clinical-grade material.
-
Impurity Profile Analysis:
-
Recommendation: First, identify the major impurities using LC-MS and NMR. This will help in designing a targeted purification strategy.
-
-
Trituration/Slurrying:
-
Recommendation: Before recrystallization, perform a trituration or slurry of the crude product in a solvent system where CTC1 has low solubility, but the impurities are soluble (e.g., a mixture of dichloromethane (B109758) and heptane). This can significantly improve the purity of the starting material for recrystallization.
-
-
Optimized Recrystallization:
-
Recommendation: A two-solvent system is often effective. For CTC1, a mixture of ethanol (B145695) and water has shown good results.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Heat the mixture until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
-
-
Preparative HPLC:
-
Recommendation: While not ideal for very large quantities, preparative HPLC can be used for final polishing if extremely high purity is required.
-
Side Reaction in Step 3: Boc Deprotection
Question: During the Boc deprotection step using trifluoroacetic acid (TFA), we are observing a significant side product (around 15%) corresponding to the trifluoroacetylation of the primary amine. How can we avoid this?
Answer: The formation of a trifluoroacetylated side product is a known issue when using TFA for Boc deprotection, especially with electron-rich amines.
-
Alternative Acidic Conditions:
-
Recommendation: Switch to HCl in a non-nucleophilic solvent. A solution of 4M HCl in 1,4-dioxane is a common and effective alternative that avoids the formation of the trifluoroacetylated adduct.
-
-
Reaction Temperature Control:
-
Recommendation: If TFA must be used, perform the reaction at a lower temperature (0 °C) and monitor the reaction closely by TLC or LC-MS to minimize the reaction time.
-
-
Work-up Procedure:
-
Recommendation: After the reaction is complete, immediately quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate to neutralize the TFA and prevent further side reactions.
-
Comparison of Deprotection Methods:
| Reagent | Temperature | Reaction Time | Side Product Formation |
| TFA/DCM | Room Temp | 2 hours | 15-20% |
| 4M HCl in Dioxane | Room Temp | 1 hour | < 2% |
| TFA/DCM | 0 °C | 4 hours | 5-8% |
Experimental Protocols
Protocol: Optimized Step 2 - Large-Scale Suzuki Coupling
-
Inert Atmosphere: To a 50 L jacketed glass reactor, charge the brominated heterocyclic intermediate (1.0 kg, 1.0 eq). Purge the reactor with nitrogen for 30 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (10 L) and degassed water (2.5 L) to the reactor.
-
Reagent Addition: Add the boronic acid ester (1.2 kg, 1.1 eq) and finely powdered potassium carbonate (1.5 kg, 2.2 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.08 mol%, 80 g).
-
Reaction: Heat the mixture to an internal temperature of 85-90 °C and stir for 4-6 hours. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (B1210297) (20 L) and water (10 L). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Washing: Combine the organic layers and wash with brine (10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Workflow for the large-scale purification of CTC1.
Signaling Pathway
Caption: Simplified signaling pathway showing CTC1 inhibition.
Validation & Comparative
"Cancer-Targeting Compound 1" vs. [standard-of-care drug] in [specific cancer type]
A comprehensive comparison between Osimertinib (a third-generation EGFR inhibitor) and Gefitinib (a first-generation EGFR inhibitor) for the treatment of Epidermal Growth Factor Receptor (EGFR)-mutated Non-Small Cell Lung Cancer (NSCLC).
Introduction
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene, which are crucial drivers of tumor growth and survival. Targeted therapies using EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment landscape for these patients. This guide provides a detailed comparison of Osimertinib, a third-generation TKI, and Gefitinib, a first-generation TKI, in the context of first-line treatment for EGFR-mutated NSCLC.
Mechanism of Action
Both Gefitinib and Osimertinib are ATP-competitive inhibitors of the EGFR tyrosine kinase. However, their binding mechanisms and specificity differ significantly. Gefitinib reversibly binds to the ATP-binding site of wild-type and activating EGFR mutations (e.g., exon 19 deletions, L858R). In contrast, Osimertinib forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site, leading to irreversible inhibition. Critically, Osimertinib is also highly effective against the T790M resistance mutation, which is a common mechanism of acquired resistance to first-generation TKIs like Gefitinib.
Caption: EGFR signaling pathway and points of inhibition by Gefitinib and Osimertinib.
Preclinical Efficacy
Preclinical studies in cell lines and animal models have consistently demonstrated the superior potency and broader activity of Osimertinib compared to first-generation TKIs.
| Parameter | Cell Line | Gefitinib IC₅₀ (nM) | Osimertinib IC₅₀ (nM) |
| Potency against activating mutations | PC-9 (Exon 19 del) | 15-25 | 10-20 |
| H3255 (L858R) | 20-30 | 15-25 | |
| Potency against resistance mutation | NCI-H1975 (L858R/T790M) | > 5000 | 10-15 |
IC₅₀ values are representative ranges from published literature.
Clinical Efficacy (FLAURA Trial)
The pivotal Phase III FLAURA trial directly compared Osimertinib with standard-of-care (SoC) first-generation EGFR-TKIs (Gefitinib or Erlotinib) in treatment-naïve patients with advanced EGFR-mutated NSCLC.
| Efficacy Endpoint | Osimertinib (N=279) | Gefitinib/Erlotinib (N=277) | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) |
| Objective Response Rate (ORR) | 80% | 76% | - |
| Median Duration of Response | 17.2 months | 8.5 months | - |
Safety and Tolerability Profile
Osimertinib generally demonstrates a manageable safety profile. While some adverse events are common to both drugs, the incidence rates of certain side effects differ.
| Adverse Event (Grade ≥3) | Osimertinib (%) | Gefitinib/Erlotinib (%) |
| Diarrhea | 2% | 2% |
| Rash/Acneiform Dermatitis | 1% | 7% |
| Stomatitis | <1% | 1% |
| Interstitial Lung Disease | 4% | 2% |
| QTc Prolongation | <1% | <1% |
| Elevated ALT/AST | 2% | 8% |
Experimental Protocols
Cell Viability (IC₅₀) Assay
A common method for determining drug potency is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Caption: Workflow for a typical cell viability assay to determine IC₅₀ values.
Protocol:
-
Cell Culture: EGFR-mutant NSCLC cell lines (e.g., PC-9, NCI-H1975) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a range of concentrations of Osimertinib or Gefitinib for 72 hours.
-
Viability Assessment: After incubation, cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence is read on a plate reader. Data are normalized to vehicle-treated controls, and IC₅₀ values are calculated using non-linear regression analysis in GraphPad Prism.
In Vivo Tumor Xenograft Model
This protocol outlines a study to evaluate anti-tumor efficacy in an animal model.
-
Cell Implantation: Approximately 5 x 10⁶ NCI-H1975 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., NSG or nude mice).
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable volume (e.g., 150-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups: Vehicle control, Gefitinib (e.g., 50 mg/kg, daily, oral gavage), and Osimertinib (e.g., 5 mg/kg, daily, oral gavage).
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration. Tumors are then excised for further analysis.
Logical Decision Pathway in Treatment
The selection between these agents in a clinical setting follows a clear logic based on the specific EGFR mutation present.
Caption: Simplified decision tree for first-line treatment of EGFR-mutated NSCLC.
Conclusion
Osimertinib has demonstrated superior efficacy compared to the first-generation TKI Gefitinib in the first-line treatment of EGFR-mutated NSCLC, as evidenced by significantly longer progression-free and overall survival in the FLAURA trial. Its ability to inhibit the T790M resistance mutation provides a key advantage. While both drugs have manageable safety profiles, the incidence of certain adverse events like dermatological toxicity and hepatotoxicity is lower with Osimertinib. Based on this evidence, Osimertinib is now considered the standard of care for the first-line treatment of patients with EGFR-mutated advanced NSCLC.
Comparative Efficacy of Cancer-Targeting Compound 1 (CTC1) in Patient-Derived Xenografts of Colorectal Cancer
Abstract: This guide provides a comparative analysis of a novel MEK1/2 inhibitor, "Cancer-Targeting Compound 1" (CTC1), against the standard-of-care MEK inhibitor, Trametinib (B1684009), and conventional chemotherapy, Paclitaxel (B517696). The anti-tumor effects were evaluated in a patient-derived xenograft (PDX) model of KRAS G12D-mutant colorectal cancer. Data presented herein demonstrate CTC1's superior tumor growth inhibition and favorable biomarker modulation, highlighting its potential as a promising therapeutic agent. Patient-derived xenograft (PDX) models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, allowing the model to retain key features of the original tumor, such as genetic profiles and histopathology.[1][2]
Comparative In Vivo Efficacy
The anti-tumor activity of CTC1 was assessed in a colorectal cancer PDX model (CRC-078, KRAS G12D). Tumor-bearing mice were randomized into four groups (n=8 per group) and treated with Vehicle, CTC1, Trametinib, or Paclitaxel. Tumor volumes were measured bi-weekly.
Table 1: Tumor Growth Inhibition (TGI) at Day 28
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle | 0.5% HPMC, Oral, QD | 1542 ± 185 | - | - |
| CTC1 | 1 mg/kg, Oral, QD | 293 ± 55 | 81.0% | <0.0001 |
| Trametinib | 1 mg/kg, Oral, QD | 478 ± 72 | 69.0% | <0.001 |
| Paclitaxel | 20 mg/kg, IP, Q3D | 632 ± 98 | 59.0% | <0.01 |
SEM: Standard Error of Mean; QD: Once daily; IP: Intraperitoneal; Q3D: Every 3 days. TGI was calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Target Engagement and Apoptosis Induction
To confirm the mechanism of action and downstream effects, tumor samples were collected at the end of the study for biomarker analysis via immunohistochemistry (IHC).
Table 2: Key Biomarker Modulation (IHC Analysis)
| Treatment Group | p-ERK Expression (% Positive Cells) | Cleaved Caspase-3 (% Positive Cells) |
| Vehicle | 85% | 4% |
| CTC1 | 12% | 48% |
| Trametinib | 21% | 35% |
| Paclitaxel | 82% | 25% |
p-ERK (Phospho-ERK) is a downstream marker of MEK activity. A reduction indicates target engagement by MEK inhibitors. Cleaved Caspase-3 is a key marker of apoptosis (programmed cell death).[3][4]
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
Fresh tumor tissue from a consenting patient with metastatic KRAS G12D-mutant colorectal cancer was obtained during a surgical procedure. The tissue was subcutaneously implanted into the flank of 6-8 week old female NOD/SCID mice.[5] Once tumors reached a volume of 1500-2000 mm³, they were harvested and fragmented into smaller pieces (approx. 3x3 mm) for serial passaging and expansion in new cohorts of mice.[6] All experiments were conducted using tumors from passage 3 to maintain histological and genetic fidelity.[7]
In Vivo Anti-Tumor Efficacy Study
When tumors from passage 3 reached an average volume of 150-200 mm³, mice were randomized into four treatment arms (n=8 per group).[6]
-
Vehicle Control: Administered orally, once daily.
-
CTC1: 1 mg/kg, formulated in 0.5% HPMC, administered orally, once daily.
-
Trametinib: 1 mg/kg, formulated in 0.5% HPMC, administered orally, once daily.[8][9]
-
Paclitaxel: 20 mg/kg, administered via intraperitoneal injection every three days.[6][10]
Tumor volume was calculated using the formula: (Length x Width²) / 2. Animal body weight was monitored as a measure of toxicity. The study was terminated after 28 days.
Immunohistochemistry (IHC) Protocol
-
Tissue Processing: Tumors were harvested, fixed in 10% neutral buffered formalin for 24 hours, and embedded in paraffin. 5-µm thick sections were cut.
-
Antigen Retrieval: Sections were deparaffinized and rehydrated. Heat-induced epitope retrieval was performed by incubating slides in a 0.01 M sodium citrate (B86180) solution (pH 6.0) at 120°C for 10 minutes.[3]
-
Blocking: Endogenous peroxidase activity was blocked with 3% hydrogen peroxide for 10 minutes. Non-specific binding was blocked with a suitable blocking buffer for 1 hour.[11]
-
Primary Antibody Incubation: Slides were incubated overnight at 4°C with primary antibodies against p-ERK (1:200) or Cleaved Caspase-3 (1:1000).[12]
-
Secondary Antibody & Detection: Slides were incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature, followed by incubation with a DAB chromogen substrate until desired stain intensity developed.
-
Analysis: Slides were counterstained with hematoxylin, dehydrated, and mounted. The percentage of positive-staining cells was quantified by a pathologist across multiple high-power fields.
Visualized Data and Workflows
Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth and proliferation.[13][14] Mutations in genes like KRAS can lead to its constitutive activation, driving cancer.[15] CTC1 and Trametinib target MEK1/2, a central node in this pathway, to block downstream signaling to ERK.[13][15]
Caption: Simplified MAPK/ERK signaling pathway targeted by CTC1 and Trametinib.
Experimental Workflow
The workflow outlines the major steps from tumor acquisition to final data analysis in the PDX study.
Caption: Workflow for the patient-derived xenograft (PDX) efficacy study.
Data Interpretation Logic
Caption: Logical flow for the interpretation of comparative efficacy data.
References
- 1. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antitumor activity of intraperitoneal paclitaxel in orthotopic patient-derived xenograft models of mucinous appendiceal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 12. Caspase 3 (Cleaved Asp175) Polyclonal Antibody (PA5-114687) [thermofisher.com]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Validating the Mechanism of Action of Cancer-Targeting Compound PAC-1 using CRISPR Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cancer-targeting compound PAC-1, with a focus on confirming its mechanism of action through CRISPR-Cas9 knockout experiments. We will compare PAC-1 to other targeted cancer therapies and provide detailed experimental protocols and data to support the validation of its therapeutic pathway.
Introduction to PAC-1
PAC-1 is a promising anti-cancer agent that activates a cellular pathway often suppressed in cancer cells to induce programmed cell death.[1] Research has shown that PAC-1 works by converting procaspase-3, a protein abundant in many cancer cells, into its active form, caspase-3, which then initiates apoptosis (programmed cell death).[1] Phase I clinical trials have demonstrated that PAC-1 has manageable side effects and can halt tumor growth, and in some cases, reduce tumor size in patients with neuroendocrine cancers and sarcomas.[1][2][3]
Mechanism of Action: The Procaspase-3 Activation Pathway
PAC-1's therapeutic effect is contingent on its ability to directly activate procaspase-3. This targeted mechanism makes it a prime candidate for validation using genetic techniques like CRISPR-Cas9, which can definitively establish a functional link between a drug's target and its observed effect.
References
- 1. First test of anti-cancer agent PAC-1 in human clinical trials shows promise | Cancer Center at Illinois [cancer.illinois.edu]
- 2. Anti-cancer drug shows incredible promise in human clinical trials - The Brighter Side of News [thebrighterside.news]
- 3. First test of anti-cancer agent PAC-1 in human clinical trials shows promise - ecancer [ecancer.org]
A Head-to-Head Comparison of Osimertinib and Gefitinib for EGFR-Mutated Non-Small Cell Lung Cancer
Published: December 5, 2025
Introduction
The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene has transformed the treatment landscape for a subset of patients with non-small cell lung cancer (NSCLC).[1][2] This has led to the development of targeted therapies known as EGFR tyrosine kinase inhibitors (TKIs). Gefitinib, a first-generation reversible EGFR TKI, was among the first to demonstrate significant efficacy in this patient population.[1][3][4] However, acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits its long-term effectiveness.[1][5]
Osimertinib (B560133) is a third-generation, irreversible EGFR TKI specifically designed to overcome this resistance mechanism.[1][6][7] It potently and selectively inhibits both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR, which is expected to reduce toxicity.[1][6][8][9] This guide provides a head-to-head comparison of Osimertinib and Gefitinib, presenting key preclinical and clinical data to inform researchers and drug development professionals.
Mechanism of Action
Both Gefitinib and Osimertinib target the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[3][5][9][10]
-
Gefitinib: A reversible inhibitor that competes with ATP for the binding site on EGFR.[3][5] It is effective against common sensitizing mutations but loses efficacy when the T790M mutation emerges, which increases the receptor's affinity for ATP.[5]
-
Osimertinib: An irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase.[8][9] This covalent binding allows it to maintain potent inhibition even in the presence of the T790M mutation.[6][8] Furthermore, it is designed to have lower activity against wild-type EGFR, potentially leading to a better safety profile.[1][6]
Figure 1: Simplified EGFR Signaling Pathway and Inhibition by TKIs.
Comparative Efficacy Data
The landmark Phase III FLAURA trial directly compared Osimertinib with first-generation EGFR-TKIs (Gefitinib or Erlotinib) as a first-line treatment for patients with advanced EGFR-mutated NSCLC.
Clinical Efficacy (FLAURA Trial)
| Endpoint | Osimertinib | Gefitinib / Erlotinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months[11][12] | 10.2 months[11][12] | 0.46 (0.37-0.57)[11] | <0.001[11] |
| Median Overall Survival (OS) | 38.6 months[12][13] | 31.8 months[12] | 0.80 (0.64-1.00) | 0.046 |
| Objective Response Rate (ORR) | 80%[14] | 76%[14] | - | NS |
| Median Duration of Response | 17.2 months | 8.5 months | - | - |
Data sourced from the FLAURA trial publications.[11][12][13]
In Vitro Potency (IC50 Values)
The selectivity of Osimertinib for mutant EGFR over wild-type (WT) is a key differentiator.
| Cell Line (EGFR Status) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |
| PC9 (Exon 19 del) | 1.3 - 13 | 1.7 - 25 |
| HCC827 (Exon 19 del) | 3.3 - 15 | 5.8 - 30 |
| H1975 (L858R + T790M) | 0.8 - 12 | >5000 |
| A431 (WT EGFR) | 185 - 480 | 250 - 1000 |
Note: IC50 values are compiled from various preclinical studies and can vary based on experimental conditions.
Selectivity and Resistance Profile
The primary advantage of Osimertinib is its potent activity against the T790M mutation, the most common cause of resistance to first-generation EGFR TKIs.[1][6] Preclinical studies have also shown that Osimertinib has significantly greater penetration of the blood-brain barrier compared to Gefitinib, suggesting improved efficacy against central nervous system (CNS) metastases, a common site of progression.[2][15]
Safety and Toxicity Profile
Data from the FLAURA trial indicated that Osimertinib was better tolerated than the comparator TKIs.
| Adverse Event (Grade ≥3) | Osimertinib (n=279) | Gefitinib / Erlotinib (n=277) |
| Total Grade ≥3 AEs | 34%[11][14] | 45%[11][14] |
| Rash or Acne | 1%[11] | 7%[11] |
| Diarrhea | 2%[11] | 2% |
| Dry Skin | <1% | 3% |
| QTc Prolongation | 4% | 1% |
| Interstitial Lung Disease | 4% | 2% |
Note: Data represents the incidence of Grade 3 or higher adverse events.[11][14]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative data.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
-
Cell Seeding: Plate NSCLC cells (e.g., HCC827 for sensitive, H1975 for T790M-resistant) in 96-well plates at a density of 5,000–10,000 cells/well.[16][17] Allow cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Osimertinib and Gefitinib in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).[16]
-
Incubation: Incubate the plates for 72 hours at 37°C.[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[16]
Protocol 2: In Vivo Tumor Xenograft Model
This protocol describes a typical mouse xenograft study to evaluate in vivo efficacy.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 H1975 cells (resuspended in 100 µL of PBS/Matrigel) into the flank of 6- to 8-week-old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[18]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, Gefitinib 25 mg/kg, Osimertinib 25 mg/kg).[19][20]
-
Drug Administration: Administer compounds daily via oral gavage.[19][20]
-
Monitoring: Measure tumor volume and mouse body weight twice weekly.[20]
-
Endpoint: Conclude the study when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³), or if signs of toxicity are observed.[19]
-
Analysis: Euthanize mice and excise tumors for endpoint analysis (e.g., weight, volume, immunohistochemistry for proliferation markers like Ki-67, or Western blot for p-EGFR).[20]
Figure 2: Preclinical Workflow for TKI Comparison.
Conclusion
The head-to-head comparison between Osimertinib and Gefitinib demonstrates a clear evolution in targeted therapy for EGFR-mutated NSCLC. While both compounds effectively inhibit EGFR signaling, Osimertinib shows superior clinical efficacy, particularly in prolonging both progression-free and overall survival.[11][12][21] This superiority is driven by its unique mechanism of irreversible binding and its potent activity against the T790M resistance mutation, a key liability for first-generation inhibitors.[1][7] Furthermore, its favorable safety profile and enhanced CNS penetration address other significant clinical challenges.[14][15] The data strongly support Osimertinib as the preferred first-line standard of care for patients with EGFR-mutated advanced NSCLC.[1][14]
References
- 1. Advances in Targeted Therapy for Non-Small-Cell Lung Cancer: Current Progress and Future Directions [mdpi.com]
- 2. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Gefitinib - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Results released from FLAURA trial of osimertinib for first line EGFRm lung cancer - ecancer [ecancer.org]
- 12. First-Line Osimertinib Improves Survival in EGFR-Mutated Advanced Lung Cancer - The ASCO Post [ascopost.com]
- 13. targetedonc.com [targetedonc.com]
- 14. clinician.nejm.org [clinician.nejm.org]
- 15. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of "Cancer-Targeting Compound 1" (Imatinib) in Chronic Myeloid Leukemia: Long-Term Efficacy and Resistance Mechanisms
This guide provides a comprehensive comparison of the long-term efficacy and resistance mechanisms of "Cancer-Targeting Compound 1," exemplified by the well-established drug Imatinib (B729), with its alternatives in the treatment of Chronic Myeloid Leukemia (CML). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and visual representations of key biological pathways.
I. Long-Term Efficacy: Imatinib vs. Alternative Therapies
Imatinib, the first-in-class tyrosine kinase inhibitor (TKI), revolutionized the treatment of CML, transforming a once-fatal disease into a manageable chronic condition for many patients.[1][2] Long-term follow-up from seminal clinical trials has established its durable efficacy.[1] However, the development of second and third-generation TKIs has provided alternative treatment options, particularly for patients who develop resistance or intolerance to imatinib.
Table 1: Comparison of Long-Term Efficacy of Imatinib and Second-Generation TKIs in Chronic Phase CML
| Outcome | Imatinib | Second-Generation TKIs (Dasatinib, Nilotinib, Bosutinib) | References |
| 10-Year Overall Survival (OS) | ~83.3% - 84% | Data for 10-year OS from frontline studies is still maturing, but 5-year OS rates are comparable or slightly improved over Imatinib. | [1][3] |
| 10-Year Progression-Free Survival (PFS) | ~82% | 5-year PFS rates are generally higher compared to Imatinib in head-to-head trials. | [4] |
| Major Molecular Response (MMR) at 12 months | ~28% | ~46% (Dasatinib) | [5] |
| Complete Cytogenetic Response (CCyR) at 12 months | ~66%-76% | ~77%-83% (Dasatinib) | [1][5][6] |
| Progression to Accelerated/Blast Phase | Higher rate compared to second-generation TKIs | Lower rate of transformation.[4] | [4] |
Note: Efficacy rates can vary based on the specific second-generation TKI and the patient population studied.
Second-generation TKIs have demonstrated faster and deeper molecular responses compared to imatinib.[7] However, a meta-analysis has shown that while clinical responses are improved, the safer toxicity profile of imatinib may make it a better option for some patients.[4]
II. Mechanisms of Resistance to Imatinib
Despite the remarkable success of imatinib, both primary (de novo) and secondary (acquired) resistance can occur.[8][9] Understanding these mechanisms is crucial for developing strategies to overcome resistance.
Table 2: Key Mechanisms of Imatinib Resistance
| Mechanism Category | Specific Mechanism | Description | Frequency | References |
| BCR-ABL1-Dependent | Kinase Domain Mutations | Point mutations in the BCR-ABL1 kinase domain that impair imatinib binding. The T315I "gatekeeper" mutation is a common example, conferring resistance to most TKIs. | 30-50% of resistant cases | [8][9][10][11][12] |
| Gene Amplification/Overexpression | Increased production of the BCR-ABL1 oncoprotein, overwhelming the inhibitory capacity of imatinib. | Less common than mutations | [10][11][12] | |
| BCR-ABL1-Independent | Activation of Alternative Signaling Pathways | Upregulation of pathways like the SRC family kinases that can bypass the need for BCR-ABL1 signaling. | Variable | [8][9][10] |
| Drug Efflux/Influx | Altered expression of drug transporter proteins (e.g., MDR-1) leading to reduced intracellular concentration of imatinib. | Contribution to resistance is debated | [9][10][12] | |
| Other Factors | Pharmacokinetics and Patient Compliance | Suboptimal drug exposure due to factors like poor absorption, drug-drug interactions, or non-adherence to treatment. | Variable | [9][10] |
III. Experimental Protocols
1. BCR-ABL1 Kinase Domain Mutation Analysis by Sanger Sequencing
This method is a standard approach for identifying mutations associated with TKI resistance.[13]
-
Objective: To detect point mutations in the BCR-ABL1 kinase domain in CML patients who have developed resistance to imatinib.
-
Protocol:
-
RNA Extraction: Isolate total RNA from the peripheral blood or bone marrow of the patient.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the BCR-ABL1 kinase domain from the cDNA using specific primers.
-
PCR Product Purification: Purify the amplified DNA fragment to remove primers and other contaminants.
-
Sanger Sequencing: Sequence the purified PCR product using a capillary sequencing platform.
-
Data Analysis: Align the obtained sequence with a reference BCR-ABL1 sequence to identify any nucleotide changes that result in amino acid substitutions.
-
2. Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of imatinib and other TKIs on CML cell lines.
-
Objective: To determine the concentration of a TKI that inhibits the growth of CML cells by 50% (IC50).
-
Protocol:
-
Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a specific density.
-
Drug Treatment: Treat the cells with a range of concentrations of the TKI (e.g., imatinib, dasatinib) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability against the drug concentration to calculate the IC50 value.
-
IV. Visualizing Key Pathways and Workflows
Diagram 1: BCR-ABL1 Signaling Pathway and Imatinib's Mechanism of Action
Caption: Imatinib inhibits the BCR-ABL1 kinase, blocking downstream pathways that drive CML cell proliferation and survival.[2][14][15][16][17]
Diagram 2: Mechanisms of Imatinib Resistance
Caption: Resistance to Imatinib can arise from BCR-ABL1-dependent or -independent mechanisms.[10][12]
Diagram 3: Experimental Workflow for Monitoring Imatinib Resistance
Caption: A typical workflow for monitoring CML patients for the development of resistance to Imatinib.[18][19]
References
- 1. ashpublications.org [ashpublications.org]
- 2. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 3. ajmc.com [ajmc.com]
- 4. ashpublications.org [ashpublications.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Outcome of Treatment of CML with 2nd Generation Tyrosine Kinase Inhibitors After Imatinib Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Mechanisms of primary and secondary resistance to imatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and implications of imatinib resistance mutations in BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- 18. Practical Laboratory Tools for Monitoring of BCR-ABL1 Transcripts and Tyrosine Kinase (TK) Domain Mutations in Chronic Myeloid Leukemia Patients Undergoing TK Inhibitor Therapy: A Single-Center Experience in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical Laboratory Tools for Monitoring of BCR-ABL1 Transcripts and Tyrosine Kinase (TK) Domain Mutations in Chronic Myeloid Leukemia Patients Undergoing TK Inhibitor Therapy: A Single-Center Experience in Thailand [journal.waocp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
